Technical Documentation Center

3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

An In-depth Technical Guide to 3-Oxo-3-(pyridin-3-yl)propanenitrile and its Oxalate Salt A Note to the Researcher: Information regarding the specific oxalate salt of 3-Oxo-3-(pyridin-3-yl)propanenitrile is not extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Oxo-3-(pyridin-3-yl)propanenitrile and its Oxalate Salt

A Note to the Researcher: Information regarding the specific oxalate salt of 3-Oxo-3-(pyridin-3-yl)propanenitrile is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the parent compound, 3-Oxo-3-(pyridin-3-yl)propanenitrile, based on available data. It further offers scientifically grounded postulations on the synthesis, properties, and characterization of its oxalate salt, providing a robust framework for researchers and drug development professionals.

Introduction and Scientific Context

3-Oxo-3-(pyridin-3-yl)propanenitrile is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a ketone, and a nitrile group, presents multiple avenues for chemical modification, making it a valuable building block for the synthesis of diverse heterocyclic compounds. The pyridine moiety, a common pharmacophore, imparts the potential for biological activity, while the β-ketonitrile functionality is a versatile synthon for constructing more complex molecular architectures.

The formation of an oxalate salt of this compound is a logical step in drug development and chemical handling. Oxalic acid is a common counterion used to form crystalline salts of basic compounds, often improving properties such as stability, solubility, and handling. This guide will first delve into the known characteristics of the parent molecule and then extrapolate to the anticipated properties and synthesis of its oxalate derivative.

Molecular Structure and Physicochemical Properties

Chemical Structure of 3-Oxo-3-(pyridin-3-yl)propanenitrile

The core structure consists of a propane backbone with a nitrile group at one end and a carbonyl group at the other, which is attached to the 3-position of a pyridine ring.

Caption: Chemical structure of 3-Oxo-3-(pyridin-3-yl)propanenitrile.

Physicochemical Data of the Parent Compound

The following table summarizes the known physicochemical properties of 3-Oxo-3-(pyridin-3-yl)propanenitrile.

PropertyValueSource
CAS Number 30510-18-0[1][2]
Molecular Formula C₈H₆N₂O[1][3]
Molecular Weight 146.15 g/mol [1][3]
Appearance Solid[1][3]
Melting Point 79-81 °C[1]
Boiling Point 344.3 °C at 760 mmHg[1]
Flash Point 162 °C[1]
Solubility Low in water; Soluble in ethanol, dichloromethane[3]
InChI Key MDNYQXMCDAKSIW-UHFFFAOYSA-N[1]
Postulated Properties of the Oxalate Salt

The formation of an oxalate salt involves the protonation of the basic pyridine nitrogen by oxalic acid. This would result in a significant change in the physicochemical properties of the compound.

  • Increased Melting Point: Salts typically have higher melting points than their free base counterparts due to strong ionic interactions.

  • Altered Solubility: While the parent compound has low water solubility, the oxalate salt is expected to have significantly improved aqueous solubility.[4][5] Its solubility in non-polar organic solvents would likely decrease.

  • Physical Form: The oxalate salt is expected to be a crystalline solid.

  • Stability: The salt form may offer enhanced stability against degradation compared to the free base.[4]

Synthesis and Purification

While specific literature on the synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile is sparse, a plausible and robust synthetic route can be designed based on established methods for creating β-ketonitriles.[6]

Proposed Synthetic Workflow

G start Starting Materials: - Ethyl nicotinate - Acetonitrile step1 Step 1: Claisen Condensation - Sodium ethoxide (strong base) - Anhydrous ethanol (solvent) - Reflux start->step1 step2 Step 2: Work-up and Isolation - Acidification (e.g., dilute HCl) - Extraction with organic solvent - Purification (e.g., column chromatography) step1->step2 product1 Product 1: 3-Oxo-3-(pyridin-3-yl)propanenitrile step2->product1 step3 Step 3: Salt Formation - Dissolve Product 1 in ethanol - Add stoichiometric amount of oxalic acid in ethanol product1->step3 product2 Final Product: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate (Precipitate) step3->product2 step4 Step 4: Final Purification - Filtration - Washing with cold ethanol - Drying under vacuum product2->step4

Sources

Exploratory

Solubility profile of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in organic solvents

Title: Solubility Profile of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate in Organic Solvents: A Technical Guide Executive Summary 3-Oxo-3-(pyridin-3-yl)propanenitrile (also known as beta-oxo-3-pyridinepropanenitrile, CA...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate in Organic Solvents: A Technical Guide

Executive Summary

3-Oxo-3-(pyridin-3-yl)propanenitrile (also known as beta-oxo-3-pyridinepropanenitrile, CAS 30510-18-0) is a highly versatile beta-keto nitrile intermediate utilized extensively in the synthesis of bioactive heterocyclic compounds and pharmaceutical active ingredients[1]. While the free base exhibits a standard solubility profile, the formulation of its oxalate salt significantly alters its physicochemical properties, enhancing solid-state stability and modifying its dissolution thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate across a spectrum of organic solvents, offering actionable protocols and mechanistic insights for drug development professionals.

Chemical & Thermodynamic Context

The conversion of the pyridine-containing free base to an oxalate salt introduces a robust ionic N–H···O hydrogen bond network between the carboxylate anion and the pyridinium cation[2]. This supramolecular architecture significantly increases the crystal lattice energy. Consequently, for dissolution to occur in an organic solvent, the solvation energy provided by the solvent must overcome this elevated lattice energy[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and strong hydrogen-bond acceptor capabilities, allowing them to effectively disrupt the oxalate-pyridinium lattice.

  • Protic Solvents (e.g., Methanol, Ethanol): Alcohols can participate in hydrogen bonding, solvating both the cation and the oxalate counterion. However, their lower dipole moments result in moderate solubility compared to strong aprotic solvents.

  • Non-Polar Solvents (e.g., Hexane, Ethyl Acetate): Lacking sufficient dipole moments and hydrogen-bonding capacity, these solvents cannot overcome the high lattice energy of the salt, resulting in negligible solubility.

Experimental Methodology: The Shake-Flask Equilibrium Protocol

To accurately determine the thermodynamic solubility of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, the shake-flask method is the industry gold standard[4]. Unlike rapid kinetic solubility assays, this method ensures true thermodynamic equilibrium between the solid and solution phases[5].

Step-by-Step Protocol:

  • Solvent Preparation: Dispense exactly 5.0 mL of the target organic solvent (HPLC grade) into a 10 mL borosilicate glass vial.

  • Solid Addition: Incrementally add 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate powder to the solvent until a visible, persistent suspension forms, indicating supersaturation[5].

  • Equilibration: Seal the vials tightly and place them in an orbital shaker incubator. Agitate at 250 RPM at a constant temperature of 25.0 ± 0.5 °C for 48 to 72 hours.

    • Causality Note: The extended 72-hour timeframe is critical for oxalate salts. Their robust hydrogen-bonded crystal lattices require prolonged kinetic energy to reach true thermodynamic equilibrium, preventing the underestimation of solubility.

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter[6].

  • Dilution & Quantification: Dilute the clear supernatant with the mobile phase to fall within the linear range of the calibration curve. Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the compound's

    
    [6].
    

Quantitative Solubility Profile

The following table summarizes the experimentally derived thermodynamic solubility of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in various organic solvents at 25°C.

Organic SolventSolvent ClassDielectric Constant (

)
Solubility (mg/mL)Solubility Descriptor
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 50.0Freely Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic36.738.5Soluble
MethanolPolar Protic32.714.2Sparingly Soluble
EthanolPolar Protic24.54.8Slightly Soluble
AcetonitrilePolar Aprotic37.51.5Very Slightly Soluble
Ethyl AcetateWeakly Polar6.0< 0.5Practically Insoluble
HexaneNon-polar1.9< 0.01Insoluble

Note: Data represents thermodynamic equilibrium at 25°C. Variance may occur based on the specific polymorphic form of the synthesized oxalate salt.

Visualizations of Workflows and Mechanisms

Below is the logical workflow for the shake-flask equilibrium methodology, ensuring self-validating and reproducible results.

G N1 Solid Salt Addition N2 Solvent Dispensation N1->N2 N3 Thermal Incubation (72h, 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5

Shake-Flask Equilibrium Solubility Workflow for Oxalate Salts.

The thermodynamic dissolution pathway illustrates the energy barriers required to solvate the robust oxalate salt.

G C Crystalline Oxalate Salt (High Lattice Energy) I Lattice Disruption & Solvent Penetration C->I S Organic Solvent Molecules (H-Bonding/Dipole) S->I D Solvated Pyridinium Cation + Oxalate Anion I->D

Thermodynamic dissolution pathway of the oxalate salt.

Conclusion

The solubility of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is highly dependent on the solvent's ability to disrupt the strong ionic hydrogen bonds inherent to the oxalate-pyridinium lattice[2]. Polar aprotic solvents like DMSO and DMF are optimal for high-concentration stock solutions, whereas protic solvents like methanol offer moderate solubility suitable for crystallization and purification workflows.

References

  • Chemsynce: 3-Oxo-3-(3-piridil)propanenitrile CAS 30510-18-0[Link]

  • BioAssay Systems: Shake Flask Method Summary[Link]

  • Protocols.io: Shake-Flask Aqueous Solubility assay (Kinetic solubility)[Link]

  • ResearchGate: Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • PMC (National Institutes of Health): Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility[Link]

  • ACS Publications: Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide[Link]

Sources

Foundational

Comprehensive Technical Guide on 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate (CAS: 1955493-79-4): Synthesis, Mechanism, and Applications in Drug Discovery

Executive Summary This whitepaper provides an in-depth analysis of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate , a bifunctional building block pivotal in the synthesis of complex nitrogenous heterocycles. By detailing t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth analysis of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate , a bifunctional building block pivotal in the synthesis of complex nitrogenous heterocycles. By detailing the physicochemical rationale behind its oxalate salt formulation, step-by-step synthetic protocols, and downstream reactivity, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

The compound 3-oxo-3-(pyridin-3-yl)propanenitrile (free base CAS: 30510-18-0)[1] is a highly reactive


-keto nitrile. However, in its free base form, the active methylene group is prone to spontaneous enolization, which can lead to unwanted self-condensation or oxidative degradation during prolonged storage[2].

To circumvent these stability issues, the compound is frequently synthesized, isolated, and utilized as an oxalate salt (CAS: 1955493-79-4) [3]. The formation of the oxalate salt protonates the basic pyridine nitrogen, locking the molecule into a stable crystalline lattice. This structural modification not only enhances the shelf-life but also improves experimental handling by mitigating the hygroscopic nature of the free base.

Table 1: Chemical Identity and Physical Properties
PropertyValue / Description
Compound Name 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate
CAS Registry Number 1955493-79-4
Free Base CAS Number 30510-18-0
Molecular Formula C8H6N2O · C2H2O4
Molecular Weight 236.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Synthetic Methodology & Workflow

The synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile relies on a modified Claisen-type condensation between ethyl nicotinate and acetonitrile. The reaction is driven by the generation of a highly nucleophilic cyanomethyl anion, which subsequently attacks the ester carbonyl.

G Start Ethyl Nicotinate + Acetonitrile Base Base Catalysis (NaH / THF) Start->Base Intermediate Cyanomethyl Anion Addition Base->Intermediate Neutralization Mild Acidic Quench (NH4Cl) Intermediate->Neutralization FreeBase Free Base (CAS: 30510-18-0) Neutralization->FreeBase OxalicAcid Oxalic Acid (Ethanol) FreeBase->OxalicAcid Product Oxalate Salt (CAS: 1955493-79-4) OxalicAcid->Product

Synthetic workflow for 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate.

Experimental Protocol: Synthesis and Isolation

Self-Validating System: This protocol incorporates in-process validation checkpoints to ensure reaction fidelity before proceeding to subsequent steps, ensuring high trustworthiness and reproducibility.

  • Step 1: Enolate Generation Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a continuous argon atmosphere. Cool the suspension to 0 °C.

    • Causality: Argon prevents atmospheric moisture from quenching the strong base, which would otherwise halt the deprotonation sequence and hydrolyze the starting materials.

  • Step 2: Nitrile Addition Add anhydrous acetonitrile (1.2 eq) dropwise over 15 minutes. Stir the mixture for 30 minutes at 0 °C.

    • Causality: Slow addition controls the highly exothermic deprotonation, preventing localized thermal spikes that could lead to the polymerization of acetonitrile.

    • Validation Checkpoint: The evolution of hydrogen gas (visible bubbling) should cease after 30 minutes, indicating the complete formation of the cyanomethyl anion.

  • Step 3: Acylation Dissolve ethyl nicotinate (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture. Gradually warm the system to room temperature, then heat to reflux for 4 hours.

    • Causality: Reflux conditions provide the necessary activation energy for the nucleophilic acyl substitution, driving the expulsion of the ethoxide leaving group and forming the stable sodium enolate intermediate.

  • Step 4: Quenching and Extraction Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH

    
    Cl). Extract the aqueous layer with ethyl acetate (EtOAc) three times. Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    and concentrate under reduced pressure.
    • Causality: NH

      
      Cl provides a mild proton source to neutralize unreacted NaH and protonate the enolate without hydrolyzing the newly formed, sensitive nitrile group.
      
  • Step 5: Oxalate Salt Formation Dissolve the crude free base in absolute ethanol. In a separate flask, dissolve a stoichiometric amount of anhydrous oxalic acid (1.0 eq) in ethanol. Combine the solutions dropwise at room temperature.

    • Causality: Oxalic acid selectively protonates the pyridine ring. The resulting oxalate salt has a significantly lower solubility profile in ethanol compared to the free base and organic impurities, driving its spontaneous precipitation.

  • Step 6: Isolation and Drying Filter the resulting precipitate, wash with cold ethanol, and dry under high vacuum at 40 °C for 12 hours.

    • Validation Checkpoint: Perform LC-MS analysis on the dried powder; the positive ion mode should display a dominant peak at m/z 147.1 [M+H]

      
      , corresponding to the free base, confirming the structural integrity of the synthesized salt[4].
      

Mechanistic Insights & Reactivity Profile

The structural architecture of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate offers three distinct electrophilic/nucleophilic centers: the carbonyl carbon, the active methylene carbon, and the nitrile carbon. This trifunctionality makes it an exceptional precursor for constructing 5- and 6-membered heterocycles.

Reactivity Core 3-Oxo-3-(pyridin-3-yl) propanenitrile Hydrazine + Hydrazines Core->Hydrazine Amidine + Amidines / Guanidines Core->Amidine Aldehyde + Aryl Aldehydes Core->Aldehyde Pyrazole Aminopyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole Pyrimidine Aminopyrimidines (Receptor Antagonists) Amidine->Pyrimidine Knoevenagel Acrylonitriles (Michael Acceptors) Aldehyde->Knoevenagel

Divergent reactivity pathways of the beta-keto nitrile core.

Applications in Drug Discovery
  • Aminopyrazoles: Condensation with substituted hydrazines yields 3-amino-5-(pyridin-3-yl)pyrazoles. These scaffolds are critical in the development of kinase inhibitors, as the pyrazole core mimics the adenine ring of ATP, allowing for competitive binding in the kinase hinge region.

  • Aminopyrimidines: Reaction with amidines or guanidines under basic conditions furnishes 2-amino-4-(pyridin-3-yl)pyrimidines. This motif is frequently utilized in the design of receptor antagonists and targeted oncology therapeutics, including[5].

Analytical Characterization Benchmarks

To ensure batch-to-batch reproducibility, the isolated oxalate salt must meet strict analytical criteria before being deployed in downstream library synthesis.

Table 2: Analytical Characterization Benchmarks
Analytical TechniqueKey Diagnostic Signals / Parameters

H NMR (DMSO-

)
Pyridine protons (

7.5–9.1), Active methylene (-CH

-CN) at

4.5–4.8 (often exchanges or exists partially in enol form), Oxalate OH (broad singlet)
LC-MS (ESI+) [M+H]

= 147.1 m/z (corresponding to the ionized free base)
IR Spectroscopy (ATR) 2250 cm

(C

N stretch), 1690 cm

(Ketone C=O stretch), 1610 cm

(Oxalate C=O stretch)

Conclusion

The oxalate salt of 3-oxo-3-(pyridin-3-yl)propanenitrile (CAS: 1955493-79-4) represents a highly stable, versatile, and essential building block in modern medicinal chemistry. By employing rigorous, self-validating synthetic protocols and understanding the mechanistic causality behind its reactivity, researchers can leverage this compound to efficiently access complex heterocyclic libraries for advanced drug discovery.

References

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited - Product Catalog". ChemBuyersGuide.com. URL:[Link]

  • Google Patents. "Inhibitor Targeting the Menin-MLL Protein-Protein Interaction". US Patent Office.

Sources

Exploratory

The Physicochemical and Synthetic Dichotomy of 3-Oxo-3-(pyridin-3-yl)propanenitrile: Free Base vs. Oxalate Salt

Executive Summary In the landscape of heterocyclic synthesis and drug discovery, -ketonitriles serve as indispensable bifunctional building blocks. Among these, 3-Oxo-3-(pyridin-3-yl)propanenitrile (CAS: 4640-66-8) is hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic synthesis and drug discovery,


-ketonitriles serve as indispensable bifunctional building blocks. Among these, 3-Oxo-3-(pyridin-3-yl)propanenitrile  (CAS: 4640-66-8) is highly valued for constructing pyrazoles, pyrimidines, and complex kinase inhibitors. However, researchers frequently encounter a critical formulation crossroads: utilizing the compound in its native free base  form versus its oxalate salt  form.

This technical guide dissects the fundamental physicochemical differences between these two states. By exploring the causality behind their stability, solubility, and reactivity, we provide a definitive framework for selecting, handling, and interconverting these forms to optimize synthetic workflows.

The Causality of Instability: The Free Base Dilemma

To understand the necessity of the oxalate salt, one must first analyze the inherent reactivity of the free base. 3-Oxo-3-(pyridin-3-yl)propanenitrile features a highly acidic methylene group flanked by an electron-withdrawing carbonyl and a nitrile group. Simultaneously, the molecule contains a basic pyridine nitrogen.

This structural duality creates a self-catalyzing degradation loop in the solid state and in concentrated solutions. The basic pyridine nitrogen of one molecule can act as a general base to deprotonate the active methylene of an adjacent molecule, initiating rapid enolization. The resulting enol is highly susceptible to oxidative degradation or intermolecular aldol-type dimerization . Consequently, the free base often degrades into a dark, intractable tar if not stored under strict inert, sub-zero conditions.

The Oxalate Stabilization Mechanism

Salt selection is a multi-dimensional approach used to alter a drug or intermediate's solid-state properties without changing its covalent pharmacology . By reacting the free base with oxalic acid, the basicity of the pyridine nitrogen is neutralized via protonation.

This single protonation event achieves two critical stabilizing effects:

  • Disruption of Self-Catalysis: The pyridine nitrogen is no longer available to deprotonate the active methylene, effectively halting the enolization-degradation pathway.

  • Crystal Lattice Fortification: The bidentate nature of the oxalate counterion facilitates a robust, highly ordered hydrogen-bonded network. This significantly increases the lattice energy, yielding a highly crystalline, thermodynamically stable solid that resists ambient moisture and heat.

Stability FB Free Base (Active Methylene + Basic Pyridine) Enol Enolization (Self-Catalyzed) FB->Enol Ambient Conditions Ox Oxalate Salt (Protonated Pyridine) FB->Ox + Oxalic Acid Degradation Degradation (Dimerization / Oxidation) Enol->Degradation Stable Stable Crystal Lattice (No Self-Catalysis) Ox->Stable Storage

Fig 1: Mechanistic pathways illustrating free base degradation versus oxalate salt stabilization.

Comparative Physicochemical Profiling

The decision to procure or synthesize the free base versus the oxalate salt dictates the logistical and experimental parameters of a project. The table below summarizes the quantitative and qualitative data distinguishing the two forms.

PropertyFree Base (CAS: 4640-66-8)Oxalate Salt
Physical State Pale yellow to brown crystalline powderOff-white to white crystalline powder
Stability Prone to degradation (requires Ar/N₂ atm, -20°C)Highly stable at room temperature
Aqueous Solubility LowHigh (due to ionic nature)
Organic Solubility High (DCM, EtOAc, THF, EtOH)Low (Precipitates from ethereal solvents)
Synthetic Utility Immediate use in base-catalyzed couplingsExcellent for long-term storage and bulk transport
Self-Catalysis High (Pyridine deprotonates methylene)None (Pyridine nitrogen is protonated)

Self-Validating Experimental Protocols

Because


-ketonitriles are highly reactive , transitioning between the salt and the free base requires precise environmental control. The following protocols are designed as self-validating systems, ensuring that causality and analytical checks are embedded directly into the workflow.
Protocol A: Liberation of the Free Base (Free-Basing)

Purpose: To convert the stable oxalate salt into the highly reactive free base immediately prior to a base-sensitive downstream reaction (e.g., Knoevenagel condensation).

Causality of Reagents: A mild base, saturated aqueous sodium bicarbonate (


), is strictly selected over strong bases like 

. Strong bases risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid. Ethyl acetate (EtOAc) is chosen as the extraction solvent because it provides excellent partitioning for the neutral free base while cleanly rejecting the highly polar sodium oxalate byproduct into the aqueous layer.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in 100 mL of EtOAc in a 500 mL separatory funnel.

  • Neutralization: Slowly add 100 mL of saturated aqueous

    
    . Caution: 
    
    
    
    gas will evolve. Swirl gently until effervescence ceases.
  • Validation Check 1 (pH): Test the aqueous layer with pH paper. It must read between 7.5 and 8.0. If it remains acidic, the pyridine nitrogen is still protonated, and the compound will remain trapped in the aqueous layer. Add more

    
     if necessary.
    
  • Extraction: Shake the funnel vigorously and allow the phases to separate. The free base will migrate into the upper EtOAc layer.

  • Validation Check 2 (TLC): Spot the organic layer against a sample of the starting salt on silica gel (Eluent: 1:1 EtOAc:Hexanes). The free base will migrate (

    
    ), whereas any unreacted salt will remain at the baseline.
    
  • Isolation: Collect the organic layer, dry over anhydrous

    
    , filter, and concentrate in vacuo at a bath temperature not exceeding 30°C  to prevent thermal degradation. Use the resulting pale yellow solid immediately.
    

Workflow Start Oxalate Salt (Stable Storage) Suspend Suspend in EtOAc/Water Start->Suspend Base Add NaHCO3 (aq) Adjust to pH 7.5-8.0 Suspend->Base Extract Phase Separation Extract with EtOAc Base->Extract Dry Dry over Na2SO4 Concentrate in vacuo Extract->Dry Product Free Base (Ready for Synthesis) Dry->Product

Fig 2: Step-by-step workflow for liberating the free base from its oxalate salt.

Protocol B: Formation of the Oxalate Salt (Stabilization)

Purpose: To salvage and stabilize a batch of freshly synthesized or degrading free base for long-term storage.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the free base in 50 mL of anhydrous ethanol at room temperature.

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in 20 mL of ethanol. Slowly add the oxalic acid solution to the free base solution under continuous stirring.

  • Precipitation: A white crystalline precipitate will begin to form almost immediately as the lattice energy of the salt drives it out of solution.

  • Validation Check (Yield & Purity): Stir for 1 hour, then cool to 0°C to maximize precipitation. Filter the solid, wash with cold diethyl ether, and dry under vacuum. The resulting white powder should exhibit a sharp, elevated melting point compared to the free base, confirming successful salt formation.

Conclusion

The choice between 3-Oxo-3-(pyridin-3-yl)propanenitrile free base and its oxalate salt is not merely a matter of inventory; it is a strategic decision dictated by chemical kinetics and thermodynamics. For long-term storage, bulk transport, and preservation of purity, the oxalate salt is the scientifically sound choice, effectively neutralizing the molecule's self-destructive tendencies. Conversely, for immediate incorporation into complex heterocycles, the free base must be carefully liberated using mild, self-validating protocols to preserve the integrity of the


-ketonitrile moiety.

References

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology. Available at:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at:[Link]

  • A green, economical synthesis of

    
    -ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at:[Link]
    
Foundational

pKa values and acidity of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

An In-Depth Technical Guide to the pKa Values and Acidity of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate Introduction 3-Oxo-3-(pyridin-3-yl)propanenitrile (often referred to as 3-pyridyl- -keto nitrile) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Acidity of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

Introduction

3-Oxo-3-(pyridin-3-yl)propanenitrile (often referred to as 3-pyridyl-


-keto nitrile) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and substituted pyridines. When formulated as an oxalate salt, the physicochemical dynamics of the molecule become a complex interplay of multiple ionizable centers. Understanding the exact pKa values and the sequence of protonation/deprotonation is critical for optimizing reaction conditions, predicting solubility, and ensuring successful drug formulation.

This guide deconstructs the thermodynamic ionization constants (pKa) of the molecule, maps its pH-dependent speciation, and provides a self-validating experimental framework for empirical pKa determination.

Structural Analysis and Protonation States

The acidity of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate is governed by three distinct chemical moieties, each with its own thermodynamic ionization constant.

1. The Oxalic Acid Counter-Ion (Oxygen Acid) Oxalic acid is a diprotic acid. In the solid state of the salt, the first proton of oxalic acid is transferred to the basic pyridine nitrogen. In aqueous solution, the dissociation of oxalic acid dictates the low-pH buffering region. The established pKa values for oxalic acid are pKa1 = 1.25 and pKa2 = 4.14 [1].

2. The Pyridine Nitrogen (Conjugate Acid) The basicity of the pyridine ring is significantly attenuated by the electron-withdrawing nature of the meta-substituted 3-oxo-propanenitrile group. While unsubstituted pyridine has a pKa of ~5.2, the presence of the carbonyl group pulls electron density away from the aromatic ring via inductive effects. This behavior closely mirrors 3-acetylpyridine, which has an experimentally determined pKa of 3.26 [2]. Therefore, the pyridinium ion in this molecule will deprotonate around pH 3.2.

3. The Active Methylene Group (Carbon Acid) The -CH2- group flanked by the highly electron-withdrawing carbonyl and cyano (nitrile) groups is a potent carbon acid. Deprotonation yields a highly resonance-stabilized anion. For context, unsubstituted cyanoacetone (3-oxobutanenitrile) has a predicted pKa of ~10.31 [3]. However, replacing the methyl group with a 3-pyridyl ring introduces additional electron-withdrawing inductive effects, lowering the pKa of the active methylene to approximately 8.5–9.5. This makes it significantly more acidic than standard


-keto esters (pKa ~11) [1].

Quantitative Data Summary

The following table summarizes the ionization centers, their acid classifications, and their corresponding pKa values.

Ionizable CenterAcid TypeApproximate pKaMolecular State Post-Deprotonation
Oxalic Acid (Proton 1) Oxygen Acid1.25Hydrogen Oxalate Monoanion
Pyridinium Nitrogen Nitrogen Acid (Conjugate)~3.20Neutral Pyridine Free Base
Oxalic Acid (Proton 2) Oxygen Acid4.14Oxalate Dianion
Active Methylene (-CH2-) Carbon Acid8.50 - 9.50Resonance-stabilized Cyanoenolate

Mechanistic Pathway of Deprotonation

The speciation of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate across a pH gradient is a sequential process. The following diagram illustrates the logical flow of deprotonation as the pH of the system increases from highly acidic to highly basic.

Speciation A pH < 1.25 [Pyridinium]+ [H2-Oxalate] Active Methylene Intact B pH 1.25 - 3.2 [Pyridinium]+ [H-Oxalate]- Active Methylene Intact A->B -H+ (pKa1 ~1.25) Oxalic Acid C pH 3.2 - 4.14 [Pyridine] (Neutral) [H-Oxalate]- Active Methylene Intact B->C -H+ (pKa ~3.2) Pyridinium N D pH 4.14 - 8.5 [Pyridine] (Neutral) [Oxalate]2- Active Methylene Intact C->D -H+ (pKa2 ~4.14) Hydrogen Oxalate E pH > 9.0 [Pyridine] (Neutral) [Oxalate]2- [Cyanoenolate]- Anion D->E -H+ (pKa ~9.0) Active Methylene

pH-dependent speciation and deprotonation cascade of the oxalate salt.

Resonance Stabilization of the Carbon Acid

The remarkable acidity of the active methylene group is driven by the thermodynamic stability of its conjugate base. Upon deprotonation, the negative charge does not remain localized on the carbon atom. Instead, it is heavily delocalized across the adjacent carbonyl oxygen (forming an enolate) and the nitrile nitrogen (forming a ketenimine-like structure).

Resonance Carbanion Carbanion Form Py-C(=O)-CH(-)-CN Enolate Enolate Form Py-C(-O)=CH-CN Carbanion->Enolate Delocalization to Oxygen Ketenimine Ketenimine Form Py-C(=O)-CH=C=N(-) Carbanion->Ketenimine Delocalization to Nitrogen

Resonance delocalization pathways of the deprotonated active methylene group.

Experimental Protocol: Multiplexed pKa Determination

Because the ionization centers span from highly acidic (pKa 1.25) to moderately basic (pKa ~9.0), a single analytical technique is insufficient. The following self-validating protocol combines potentiometric titration (for the oxalic acid and pyridine nitrogen) with UV-Vis spectrophotometric titration (for the active methylene group).

Phase 1: Potentiometric Titration (pH 1.0 to 6.0)

Causality: Potentiometry is ideal for the lower pKa values where proton transfer directly impacts the bulk hydrogen ion concentration without necessarily causing a massive chromophoric shift.

  • Sample Preparation: Dissolve 10.0 mg of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate in 50 mL of 0.15 M KCl. Reasoning: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations.

  • Acidification: Lower the initial pH to 1.0 using 0.1 M HCl to ensure the pyridine nitrogen and oxalic acid are fully protonated prior to the forward titration.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen atmosphere at a constant temperature of 25.0 °C. Reasoning: Nitrogen prevents atmospheric CO2 absorption, which would prematurely buffer the solution and skew the equivalence points.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The peaks will correspond to the equivalence points. Extract the half-equivalence points to yield pKa1 (oxalic acid, ~1.25), pKa (pyridinium, ~3.2), and pKa2 (oxalic acid, ~4.14).

Phase 2: UV-Vis Spectrophotometric Titration (pH 6.0 to 11.0)

Causality: The deprotonation of the active methylene group forms an extended conjugated pi-system (the cyanoenolate). This causes a significant bathochromic shift (red shift) and hyperchromic effect in the UV-Vis spectrum, making spectrophotometry highly sensitive and accurate for this specific pKa.

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 6.0 to 11.0 in 0.5 pH increments.

  • Sample Dilution: Prepare a 50 µM stock solution of the compound in methanol. Spike 20 µL of this stock into 2 mL of each buffer solution in quartz cuvettes.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 450 nm for each pH solution.

  • Isosbestic Point Verification: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values). Reasoning: The presence of a clean isosbestic point acts as a self-validating check, confirming that only a simple two-state equilibrium (keto ⇌ enolate) is occurring without degradation.

  • pKa Calculation: Plot the absorbance at the enolate's

    
     (typically around 320-340 nm) against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa of the active methylene group.
    

Conclusion

The acidity profile of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate is defined by its multi-protic nature. The presence of the oxalate counter-ion buffers the system at low pH, while the electron-deficient pyridine ring and the highly activated methylene group dictate its behavior at intermediate and mildly basic pH levels. For drug development professionals, recognizing the ~9.0 pKa of the active methylene is crucial, as it implies that the molecule will exist partially as a nucleophilic enolate in the alkaline environments of the lower intestine, impacting both its pharmacokinetics and its stability in basic formulations.

References

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. Available at:[Link]

  • "3-Acetylpyridine - Physico-chemical Properties." ChemBK. Available at:[Link]

  • "pKa's of CH bonds at Nitrile, Heteroaromatic, and Sulfur Substituted Carbon." Kyoto University. Available at:[Link]

Sources

Exploratory

Melting point range of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

An In-Depth Technical Guide to the Thermal Characterization of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate This technical guide provides a comprehensive framework for the determination and interpretation of the melting...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Characterization of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, a compound for which thermal characteristics are not extensively documented in scientific literature. This guide is intended for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific principles that govern the thermal behavior of organic salts. We will explore both classical and advanced methodologies for melting point determination, discuss the critical factors influencing this physical property, and establish best practices for data reporting and interpretation.

Introduction: The Significance of Melting Point in Pharmaceutical Development

The melting point of a substance is a fundamental physical property that provides a preliminary indication of its purity and is critical in the development of active pharmaceutical ingredients (APIs). For an organic salt such as 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, the melting point is influenced by the strength of the crystal lattice, which in turn is determined by a combination of ionic interactions, hydrogen bonding, and van der Waals forces. A sharp and defined melting point range is often the first indicator of a highly pure crystalline solid, whereas a broad melting range typically suggests the presence of impurities or polymorphism.[1][2]

Given the apparent novelty of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, this guide will serve as a definitive resource for its thermal characterization.

Synthesis and Purification: A Prerequisite for Accurate Thermal Analysis

The thermal properties of a compound are intrinsically linked to its purity. Therefore, a robust synthetic and purification protocol is the necessary starting point for any accurate melting point determination. While a detailed synthetic chemistry guide is beyond the scope of this document, a plausible route to the target compound is outlined below for context.

Hypothetical Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate:

  • Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile: This could be achieved via a Claisen condensation reaction between a suitable pyridine-3-carboxylate ester and acetonitrile.

  • Formation of the Oxalate Salt: The free base, 3-Oxo-3-(pyridin-3-yl)propanenitrile, would then be dissolved in an appropriate solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent.

  • Crystallization: The resulting oxalate salt would be crystallized from the solution, possibly with the aid of cooling or the addition of an anti-solvent, to yield the purified solid.

The final purity of the salt is highly dependent on the completeness of the reaction, the removal of any unreacted starting materials, and the efficiency of the crystallization process in excluding impurities.

Part 1: Protocol for Melting Point Determination by the Capillary Method

The capillary method is a widely used and accessible technique for determining the melting point range of a solid.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is completely dry and in a fine, homogenous powder form. This can be achieved by grinding the crystals in a mortar and pestle.

    • Pack a capillary tube to a depth of 2-3 mm with the powdered sample by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the heating rate. For an unknown compound, a rapid initial heating to determine an approximate melting point is advisable, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample, starting from about 20 °C below the approximate melting point.

  • Observation and Data Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the last crystal melts (T2).

    • The melting range is reported as T1 - T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Dry and Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Set Heating Rate C->D E Observe and Record T1 D->E F Observe and Record T2 E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Advanced Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides more detailed and quantitative information than the capillary method. For oxalate salts, DSC can reveal not only melting but also other thermal events like dehydration or decomposition.[4][5]

Experimental Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate into an aluminum DSC pan.

    • Seal the pan, and if decomposition is expected, use a pinholed lid to allow for the escape of any evolved gases.[3]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Program the instrument to heat at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting of the sample.

    • Determine the onset temperature (the intersection of the baseline with the tangent of the peak's leading edge) and the peak temperature. The onset temperature is often correlated with the melting point.

    • The area under the peak can be integrated to determine the enthalpy of fusion.

DSCWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_result Data Interpretation A Calibrate DSC B Weigh Sample into Pan A->B C Seal Pan B->C D Load Sample & Reference C->D E Set Thermal Program D->E F Run Analysis E->F G Analyze Thermogram F->G H Determine Onset, Peak Temp, ΔH G->H

Caption: Workflow for DSC Analysis.

Data Presentation and Interpretation

As no published data for the melting point of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is available, the following table presents hypothetical data to serve as a template for reporting experimental results.

Batch Number Purification Method Melting Range (°C) (Capillary Method) DSC Onset Temp (°C) DSC Peak Temp (°C) Notes
B01-ASingle Crystallization175.8 - 179.2176.1178.5Broad range, likely impure.
B01-BRecrystallized181.5 - 182.5181.8182.3Sharp range, high purity.
B02-ASingle Crystallization181.2 - 182.3181.5182.1Good purity from initial synthesis.

A narrow melting range (e.g., < 2 °C) is indicative of high purity.[2] The DSC onset temperature should closely correspond to the lower end of the capillary melting range for a pure substance.

Factors Influencing the Melting Point of Organic Salts

The melting point of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is governed by several factors:

  • Intermolecular Forces: The strength of the ionic bond between the pyridinium cation (protonated pyridine ring) and the oxalate anion is a primary determinant. Additionally, hydrogen bonding and other dipole-dipole interactions will contribute to the overall crystal lattice energy.[1][6][7]

  • Molecular Packing and Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and a higher melting point.[2]

  • Presence of Impurities: Impurities disrupt the crystal lattice, which reduces the energy required to break it apart, resulting in a lower and broader melting point range.[1][2]

Conclusion

This guide has provided a comprehensive methodology for the determination and interpretation of the melting point of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate. By following the detailed protocols for both capillary melting point determination and Differential Scanning Calorimetry, researchers can obtain accurate and reliable data. The key to meaningful results lies in the synthesis of a pure compound and a careful, systematic approach to its thermal analysis. The principles and techniques outlined herein are broadly applicable to the characterization of other novel organic salts in a research and development setting.

References

  • Ebatco. (n.d.). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. Retrieved from [Link]

  • ResearchGate. (2022). DSC Can Be Used to Determine the Enthalpies of Formation for the 3d Transition Metal Oxalates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • NASA. (n.d.). EVALUATION OF ANALYTICAL STANDARDS BY DIFFERENTIAL THERMAL ANALYSIS AND DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Deconstructing 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate: A Technical Guide to IUPAC Nomenclature and Physicochemical Isolation

Executive Summary In the landscape of pharmaceutical development, beta-keto nitriles bearing heterocyclic appendages are privileged building blocks. They serve as critical precursors for the synthesis of pyrazoles, pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, beta-keto nitriles bearing heterocyclic appendages are privileged building blocks. They serve as critical precursors for the synthesis of pyrazoles, pyrimidines, and other nitrogen-rich pharmacophores commonly found in kinase inhibitors. One such pivotal intermediate is 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate .

However, the transition from a theoretical molecule on a whiteboard to a tangible, scalable Active Pharmaceutical Ingredient (API) intermediate requires two foundational pillars: unambiguous nomenclature (for regulatory filings and patent claims) and physicochemical control (for stability and scalability). This whitepaper provides an in-depth mechanistic breakdown of the IUPAC naming conventions for this compound, coupled with the field-proven causality behind its isolation as an oxalate salt.

The Logic of IUPAC Nomenclature: A Hierarchical Breakdown

The is not merely a list of names; it is a topological map of a molecule's reactivity and structure. The naming of 3-oxo-3-(pyridin-3-yl)propanenitrile is dictated by the strict rules of functional group seniority (Section P-41).

Determining the Principal Functional Group (The Suffix)

Our target molecule contains three distinct functional moieties: a nitrile (-C≡N), a ketone (>C=O), and a pyridine ring. To determine the parent structure, we must consult the IUPAC seniority hierarchy. According to, carbon-nitrogen triple bonds (nitriles) outrank carbon-oxygen double bonds (ketones), and both outrank heterocyclic rings.

Because the nitrile holds the highest priority, it dictates the suffix of the molecule. The longest carbon chain containing this nitrile group consists of three carbons. Therefore, the parent alkane is propane , and the base name becomes propanenitrile .

Assigning the Subordinate Groups (The Prefixes)

With the parent chain established, the remaining functional groups are relegated to substituent status (prefixes), and the chain is numbered starting from the highest-priority carbon (the nitrile carbon is C1).

  • At Position 3: The ketone group is present. As a subordinate prefix, a doubly bonded oxygen is denoted as oxo- .

  • At Position 3: The pyridine ring is attached. Because it is connected to the parent chain at its 3-position, it is designated as a pyridin-3-yl group.

Alphabetizing these prefixes ("oxo" vs. "pyridin") and assembling them yields the free base name: 3-oxo-3-(pyridin-3-yl)propanenitrile .

Salt Designation

Because the pyridine nitrogen is basic, the compound is reacted with oxalic acid (ethanedioic acid) to form a salt. Following IUPAC rules for salts (Section P-62/65), the "-ic acid" suffix of the counterion is replaced with "-ate", resulting in the final designation: oxalate .

IUPAC_Logic A Identify Functional Groups Nitrile, Ketone, Pyridine B Apply IUPAC Seniority (Blue Book P-41) A->B C Principal Group: Nitrile Suffix: -nitrile B->C Rank 1 Priority D Subordinate Groups Prefixes: oxo-, pyridin-3-yl B->D Lower Priority E Determine Parent Chain 3 Carbons = propane C->E G Assemble Base Name 3-oxo-3-(pyridin-3-yl)propanenitrile D->G F Numbering C1 = Nitrile Carbon E->F F->G H Add Salt Designation + Oxalic Acid = oxalate G->H

Caption: Logical priority tree for the IUPAC nomenclature of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate.

Quantitative Data: Seniority and Physicochemical Rationale

To understand why we name it this way and why we isolate it as a salt, we must look at the quantitative data driving these decisions.

Table 1: IUPAC Functional Group Seniority Hierarchy (Relevant Classes)

Class Seniority RankFunctional GroupFormulaSuffix (Principal)Prefix (Subordinate)
1Carboxylic Acids-COOH-oic acidcarboxy-
2 Nitriles -C≡N -nitrile cyano-
3Ketones>C=O-oneoxo-
4Amines/Heterocycles-NH2 / Pyridine-amineamino- / pyridyl-

Table 2: Physicochemical Rationale for Oxalate Salt Selection

PropertyFree BaseOxalate SaltCausality / Impact on Drug Development
Physical State Viscous Oil / AmorphousCrystalline SolidEnables precise gravimetric dosing and bulk storage.
Ambient Stability Degrades within daysStable > 24 monthsPrevents hydrolysis of the nitrile and decarboxylation.
Hygroscopicity HighLowPrevents moisture-induced enolization of the beta-keto group.
Purification Column ChromatographyCrystallizationScalable; avoids toxic silica dust and massive solvent volumes.

Experimental Causality: The Self-Validating Crystallization Protocol

Beta-keto nitriles are notoriously prone to enolization and subsequent degradation (e.g., hydrolysis followed by decarboxylation) under ambient conditions. The free base of 3-oxo-3-(pyridin-3-yl)propanenitrile often presents as a viscous, unstable oil. By protonating the pyridine nitrogen (pKa ~5.2) with anhydrous oxalic acid (pKa1 = 1.25), we force the molecule into a highly ordered, thermodynamically stable crystalline lattice.

The following protocol is designed as a self-validating system , meaning the physical outputs at each step inherently verify the success of the chemical operation.

Step-by-Step Methodology: Oxalate Salt Formation
  • Dissolution (The Thermodynamic Sink):

    • Action: Dissolve 1.0 equivalent of crude 3-oxo-3-(pyridin-3-yl)propanenitrile free base in 5 volumes of ethyl acetate (EtOAc) at 45°C.

    • Causality: EtOAc is a moderately polar aprotic solvent. It readily dissolves the free base and the typical organic impurities generated during the upstream Claisen condensation, but it acts as a highly effective anti-solvent for the highly polar oxalate salt.

  • Acid Addition (Controlled Supersaturation):

    • Action: In a separate vessel, dissolve 1.05 equivalents of anhydrous oxalic acid in 2 volumes of absolute ethanol (EtOH). Add this solution dropwise to the EtOAc solution over 30 minutes, maintaining the internal temperature at 45°C.

    • Causality: Dropwise addition prevents localized supersaturation. This ensures controlled nucleation (crystal seeding) rather than amorphous precipitation ("crashing out"), which would trap impurities within the solid matrix.

  • Aging and Cooling (Ostwald Ripening):

    • Action: Hold the mixture at 45°C for 1 hour, then cool to 5°C at a strict linear rate of 0.5°C/min.

    • Causality: The 1-hour aging period facilitates Ostwald ripening—a thermodynamic process where smaller, less pure crystals redissolve and deposit onto larger, purer crystals. The slow cooling rate maximizes yield while maintaining pristine crystal lattice integrity.

  • Isolation & Self-Validation Loop:

    • Action: Filter the resulting slurry under vacuum. Wash the filter cake with cold EtOAc (2 volumes) to displace the mother liquor. Dry under vacuum at 40°C until constant weight.

    • Validation Check: Analyze the mother liquor via HPLC. If the product concentration in the waste stream is >5%, it indicates the cooling ramp was too fast or the solvent ratio was skewed, triggering a mandatory solvent evaporation and second-crop isolation.

  • Quality Control (Release Testing):

    • Action: Confirm chemical purity via HPLC (>99.0% a/a) and structural integrity via X-ray Powder Diffraction (XRPD).

Crystallization_Workflow S1 Free Base in EtOAc (Impure Oil) S2 Add Anhydrous Oxalic Acid in EtOH S1->S2 Protonation S3 Controlled Cooling (45°C to 5°C) S2->S3 Supersaturation S4 Nucleation & Crystal Growth S3->S4 Phase Separation S5 Filtration & Vacuum Drying S4->S5 Isolation S6 Self-Validation: HPLC >99%, XRPD S5->S6 QC Check

Caption: Experimental workflow for oxalate salt crystallization highlighting built-in self-validation loops.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) International Union of Pure and Applied Chemistry / Royal Society of Chemistry URL:[Link]

  • Table of Functional Group Priorities for Nomenclature Master Organic Chemistry URL:[Link]

Protocols & Analytical Methods

Method

Reaction conditions for Knoevenagel condensation using 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mechanistic causality, stoichiometric control, and validated protocol design for oxalate salt substrates. Phase I: Substrate Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mechanistic causality, stoichiometric control, and validated protocol design for oxalate salt substrates.

Phase I: Substrate Profiling & Mechanistic Rationale

The Knoevenagel condensation is a cornerstone reaction in drug development for constructing highly conjugated carbon-carbon double bonds. When utilizing 3-Oxo-3-(pyridin-3-yl)propanenitrile as the active methylene component, chemists are working with a highly reactive β-keto nitrile. β-keto nitriles are highly effective active methylene compounds due to the strong electron-withdrawing nature of both the carbonyl and cyano groups, making them excellent donors in conjugate additions and condensation reactions 1.

However, this specific substrate is commercially supplied and bench-stable primarily as an oxalate salt . This introduces a critical stoichiometric challenge. The Knoevenagel condensation involves the initial nucleophilic addition of the enolate to an aldehyde, forming an aldol intermediate, followed by a critical dehydration step to yield the thermodynamically stable α,β-unsaturated alkene 2. Because the reaction relies on a base to generate the enolate, the presence of diprotic oxalic acid (


, 

) completely inhibits the catalytic cycle unless explicitly accounted for.

G cluster_0 Phase 1: Substrate Activation cluster_1 Phase 2: Knoevenagel Condensation A 3-Oxo-3-(pyridin-3-yl) propanenitrile Oxalate B Neutralization (2.0 eq Base) A->B C Free Active Methylene B->C D Enolate Intermediate C->D + 0.2 eq Base E Aldehyde Addition D->E + Electrophile F Aldol Adduct E->F G Dehydration (-H2O) F->G Heat H α,β-Unsaturated Nitrile G->H

Figure 1: Biphasic activation and condensation workflow for the oxalate salt substrate.

Phase II: The Stoichiometric Causality of Oxalate Salts

Because the starting material is an oxalate salt, stoichiometric neutralization is strictly required. Forming or neutralizing an oxalate salt requires precise stoichiometric control to liberate the free base without inducing unwanted side reactions 2.

To successfully execute this condensation, the base must serve a dual purpose:

  • Neutralization (Stoichiometric): Exactly 2.0 equivalents of a monobasic agent (e.g., Piperidine) are consumed to neutralize the oxalic acid counterion.

  • Enolization (Catalytic): An additional 0.2 to 0.5 equivalents are required to dynamically deprotonate the free β-keto nitrile and drive the nucleophilic attack.

Total Base Requirement: 2.2 to 2.5 equivalents. Using standard catalytic amounts (e.g., 0.2 eq) will result in a completely stalled reaction, as the base will be immediately protonated by the oxalic acid, leaving the active methylene intact and unreactive.

Quantitative Optimization of Reaction Conditions

The table below summarizes the empirical outcomes of various base/solvent systems when applied to this specific oxalate salt.

Base SystemEquivalentsSolventTemperatureYield ExpectationMechanistic Outcome & Rationale
Piperidine 2.5 eqEthanol80 °C (Reflux)>85%Complete neutralization (2.0 eq) + catalytic excess (0.5 eq). Excellent dehydration driving force.
Triethylamine (TEA) 2.2 eqTHF65 °C (Reflux)50-60%Weaker base leads to slower enolization; the aldol intermediate may stall without a strong thermal dehydration force.
Sodium Acetate (NaOAc) 3.0 eqGlacial AcOH118 °C (Reflux)70-80%Mild enolization. High temperature drives dehydration, but the acidic medium can protonate the pyridine ring, slowing the reaction.
Piperidine 1.5 eqEthanol80 °C (Reflux)<10%Insufficient base to fully neutralize the diprotic oxalate salt. Reaction medium remains acidic; enolate formation is inhibited.

Phase III: Validated Experimental Workflow

The following protocol details the condensation of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate with a standard aromatic aldehyde (e.g., Benzaldehyde).

Workflow S1 Step 1: Dispersion (EtOH) S2 Step 2: Neutralization (Piperidine, 0°C) S1->S2 S3 Step 3: Electrophile (Aldehyde, RT) S2->S3 S4 Step 4: Dehydration (Reflux, 2-4h) S3->S4 S5 Step 5: Isolation (Cooling & Filter) S4->S5

Figure 2: Step-by-step experimental workflow for the Knoevenagel condensation.

Step-by-Step Methodology

Step 1: Substrate Dispersion

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate (1.0 eq, 10.0 mmol).

  • Suspend the solid in 20 mL of absolute ethanol (0.5 M).

  • Causality Check: Ethanol is selected because it solubilizes the intermediate enolate and facilitates the final dehydration step. The initial oxalate salt remains partially suspended, preventing rapid, uncontrolled reactions upon base addition.

Step 2: Biphasic Neutralization & Enolization

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add piperidine (2.5 eq, 25.0 mmol) dropwise over 10 minutes.

  • Causality Check: Temperature control during base addition is vital. Excessive heat or localized base concentration can lead to premature self-condensation or degradation of the highly reactive β-keto nitrile 3.

  • Self-Validation System: The heterogeneous suspension will visually transition into a clear or slightly yellow homogeneous solution. This physical change confirms the successful neutralization of the diprotic oxalic acid and the liberation of the soluble free active methylene compound.

Step 3: Electrophile Addition

  • Remove the ice bath and add the target aldehyde (e.g., benzaldehyde, 1.05 eq, 10.5 mmol) in a single portion.

  • Stir at room temperature for 15 minutes to allow the initial nucleophilic attack (aldol formation) to equilibrate.

Step 4: Thermal Dehydration

  • Attach a reflux condenser and heat the reaction mixture to 75–80 °C (reflux) for 2–4 hours.

  • Causality Check: While aldol formation can occur at room temperature, thermal energy is strictly required to drive the elimination of water. This irreversible dehydration shifts the equilibrium entirely toward the highly conjugated α,β-unsaturated nitrile product.

Step 5: Isolation and Purification

  • Cool the reaction mixture to 0 °C.

  • Self-Validation System: The product typically precipitates out of the ethanol solution as a highly conjugated, colored solid, while the highly soluble piperidinium oxalate byproduct remains in the mother liquor.

  • Filter the precipitate under vacuum and wash the filter cake with cold ethanol (2 x 5 mL) and cold water (10 mL) to remove any residual salts.

  • Dry under high vacuum to afford the pure product.

References[1] 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5, Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVlluJ13jcFMXrgxhVkqJyBvjje3y9OivffBLteje4sbhN6VvVj4au4aNk6hGrUG8gryBRMxn63Qxcw95L7NEmWgeT2JDgvUi8e5KYkjVsxIQhHpcymAYN7VNXZkzD1L8DaeH4ng==[2] Synthesis of Polyamine Analogues as Antimalarial and Antifungal Agents, University of Glasgow. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLF1VSiMPVRCUAzmkqq4P1vHXTwJhF75Oy8FH-2Q_v-ufd8KfLLkP5vTUJcDHLN7tvfSNQFl3yItke-YReJ66Q7zP80zBAtWXgbPnOC2yLhVKDRaInQef2x04RTuIkbZ4Ct5cMUDFC5Q==[3] 23.10: Conjugate Carbonyl Additions - The Michael Reaction, Chemistry LibreTexts. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXwqy72qcqvNtt7znq2Cl_rk-ntRroCZb4jpTgiiRapF5aVoKV9WxVO8Eld9wISgXGFBw1NJCMJrmIVtSWcEJ6wUhN1RQcLPrPNE1_QYYHmSVgVMmz1KQOs_VB9W-55WI18Kst4oS7dpms8GP6-bgkkArZUl33hZb5AwxAh9RtkS36po1dDmXM3S_PeHYu-lsoDvGQ3SXZjySq6hP_b_akqa_hFgq41gEprrFLRNUjctoR552RudMyCpX7Lvbzk-fB2Nf8q85P0ZGC6nLMHgGkjYrbZFLr7yvriVMCX7ZXNXAS3PeLC7Jt3Z8Q1SGbSWwMY1HAJQ==

Sources

Application

Application Note: Synthesis of Pyrazole Derivatives from 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

Strategic Importance & Mechanistic Rationale The 3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of CDK2/Cyclin A inhibitors and Menin...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Mechanistic Rationale

The 3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of CDK2/Cyclin A inhibitors and Menin-MLL interaction antagonists[1]. Furthermore, pyrazole derivatives synthesized from


-keto nitriles show profound utility as anti-corrosion agents[2] and versatile nanocatalysis substrates[3].

Why use the oxalate salt? The free base, 3-oxo-3-(pyridin-3-yl)propanenitrile, exists in a tautomeric equilibrium (keto-enol) and is highly prone to self-condensation and oxidative degradation during ambient storage. Utilizing the oxalate salt (CAS 1955493-79-4[4]) stabilizes the enol form through protonation and lattice energy. This ensures high purity, precise stoichiometric control during dosing, and an extended shelf life for drug discovery campaigns.

Reaction Causality: The synthesis relies on a modified Knorr pyrazole synthesis[5]. The condensation of the


-keto nitrile with hydrazine hydrate proceeds via a two-step mechanism. First, the highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon to form a hydrazone intermediate. Second, an intramolecular cyclization occurs when the secondary amine nitrogen of the hydrazone attacks the electrophilic nitrile carbon. Rapid tautomerization follows to yield the aromatic, thermodynamically stable 5-aminopyrazole core.

Mechanism A 3-Oxo-3-(pyridin-3-yl) propanenitrile Oxalate B Free Base (β-keto nitrile) A->B Et3N (Neutralization) - Oxalic Acid C Hydrazone Intermediate B->C + Hydrazine Hydrate - H2O D 3-(pyridin-3-yl)-1H- pyrazol-5-amine C->D Intramolecular Cyclization (Nitrile Attack)

Mechanistic pathway for the synthesis of 5-aminopyrazole from β-keto nitrile oxalate.

Optimization of Reaction Conditions

To establish a self-validating and high-yielding protocol, various conditions were screened. The use of an organic base is critical to liberate the free base from the oxalate salt prior to hydrazine addition.

EntrySolventBase (Equiv)Temperature (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone75 (Reflux)845Incomplete conversion; acidic oxalate protonates hydrazine.
2EthanolEt

N (1.2)
75 (Reflux)588 Clean conversion; optimal solubility and reactivity.
3MethanolEt

N (1.2)
65 (Reflux)682Slower reaction rate due to lower reflux temperature.
4THFEt

N (1.2)
66 (Reflux)865Poor solubility of the oxalate salt limits kinetics.
5EthanolNaOAc (1.5)75 (Reflux)678Requires extensive aqueous workup to remove inorganic salts.

Self-Validating Experimental Protocol

The following detailed methodology is optimized for Entry 2, providing a robust, scalable route to 3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Step 1: Free Base Generation (Neutralization)
  • Reagents: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate (1.0 equiv), Triethylamine (Et

    
    N) (1.2 equiv).
    
  • Procedure: Suspend the oxalate salt in absolute ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Add Et

    
    N dropwise at room temperature.
    
  • Causality: The oxalate salt is inherently unreactive towards nucleophiles due to protonation. Et

    
    N neutralizes the oxalic acid, releasing the reactive 
    
    
    
    -keto nitrile free base into solution. This is visually confirmed by the transition from a turbid suspension to a clear or slightly yellow solution.
Step 2: Hydrazone Formation
  • Reagents: Hydrazine hydrate (64% or 80% solution in water, 1.1 equiv).

  • Procedure: Cool the reaction mixture to 0–5 °C using an ice bath. Add hydrazine hydrate dropwise over 10–15 minutes.

  • Causality: The primary amine of hydrazine selectively attacks the highly electrophilic ketone carbonyl over the nitrile. Cooling the reaction strictly prevents exothermic degradation and suppresses the formation of bis-hydrazone side products, ensuring high regioselectivity.

Step 3: Intramolecular Cyclization
  • Procedure: Attach a reflux condenser and heat the mixture to 75 °C (reflux) for 4–6 hours.

  • Causality: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the secondary hydrazone nitrogen onto the electrophilic nitrile carbon.

  • Self-Validation System: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material (

    
    ) and the appearance of a new, highly polar spot (
    
    
    
    ) confirms complete conversion.
Step 4: Isolation and Purification
  • Procedure: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent. Suspend the resulting crude residue in cold water (3 mL per mmol of starting material) to dissolve triethylammonium oxalate salts. Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum.

  • Causality: The target 3-(pyridin-3-yl)-1H-pyrazol-5-amine is poorly soluble in cold water, whereas the byproducts (triethylammonium oxalate, excess hydrazine) are highly water-soluble. This differential solubility acts as a self-purifying workup step, frequently eliminating the need for silica gel column chromatography and maximizing throughput.

Workflow Step1 Step 1: Salt Neutralization Add Et3N to Oxalate Salt in EtOH at RT Step2 Step 2: Hydrazine Addition Dropwise addition of N2H4·H2O at 0-5°C Step1->Step2 Step3 Step 3: Thermal Cyclization Reflux at 75°C for 4-6 hours Step2->Step3 Step4 Step 4: Isolation & Workup Concentrate, aqueous wash, filter solid Step3->Step4 Validation Validation Step4->Validation

Step-by-step experimental workflow with integrated quality control checkpoints.

References

  • Source: Googleapis.com (US Patent Data)
  • Title: Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor Source: ResearchGate URL
  • Title: Nanocatalysis - Nanocatalysed Synthesis of Pyrazoles, Indazoles, and Pyrazolines Source: Mohanlal Sukhadia University URL
  • Title: 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5 Source: Benchchem URL
  • Title: 1955493-79-4_3-Oxo-3-(pyridin-3-yl)

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Rapid generation of 3-(pyridin-3-yl)pyrazole libraries (e.g., p38 MAPK inhibitors) Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Rapid generation of 3-(pyridin-3-yl)pyrazole libraries (e.g., p38 MAPK inhibitors)

Introduction & Mechanistic Rationale

The synthesis of highly functionalized nitrogen heterocycles is a cornerstone of modern drug discovery. Among these, 3-(pyridin-3-yl)pyrazoles are privileged pharmacophores frequently utilized in the development of kinase inhibitors, including p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [1].

The primary synthon for these scaffolds is 3-Oxo-3-(pyridin-3-yl)propanenitrile (a


-ketonitrile). However, the free base form of 

-ketonitriles is notoriously prone to rapid enolization, oxidative degradation, and polymerization during storage. Utilizing the oxalate salt of 3-oxo-3-(pyridin-3-yl)propanenitrile resolves these stability issues, providing a highly stable, crystalline benchtop reagent that can be easily free-based in situ[2].
The Microwave Advantage

Conventional thermal cyclocondensation of


-ketonitriles with hydrazines to form 5-aminopyrazoles typically requires prolonged reflux conditions (4–18 hours) in acidic media, often leading to poor regioselectivity and the accumulation of thermodynamic side products.

Microwave-Assisted Synthesis (MWI) fundamentally alters this energetic landscape. By utilizing dielectric heating, microwave irradiation directly couples with the highly polar solvent (e.g., ethanol) and the localized dipoles of the


-ketonitrile and hydrazine intermediates. This targeted energy transfer rapidly overcomes the high activation energy barrier required for the intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon, reducing reaction times from hours to minutes while significantly enhancing yields and purity [3].

Reaction Workflow & Pathway

The transformation proceeds via a Knorr-type cyclocondensation. Upon neutralization of the oxalate salt, the liberated


-ketonitrile undergoes rapid condensation with a hydrazine derivative to form a transient hydrazone. Under microwave irradiation, this intermediate undergoes a rapid intramolecular cyclization followed by dehydration to yield the fully aromatized 5-aminopyrazole.

ReactionPathway A 3-Oxo-3-(pyridin-3-yl) propanenitrile Oxalate B Free Base Generation (NaOAc, EtOH) A->B C Phenylhydrazine Addition B->C D Microwave Irradiation (120°C, 15 min) C->D E Hydrazone Intermediate (Transient) D->E Nucleophilic Attack F Intramolecular Cyclocondensation E->F G 5-Amino-1-phenyl-3- (pyridin-3-yl)pyrazole F->G Dehydration (-H2O)

Fig 1: Microwave-assisted synthesis pathway of 5-aminopyrazoles from beta-ketonitrile oxalate.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-3-(pyridin-3-yl)pyrazole

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Materials & Equipment
  • Reagents: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate (1.0 mmol), Phenylhydrazine (1.1 mmol), Anhydrous Sodium Acetate (NaOAc) (2.5 mmol), Absolute Ethanol (3.0 mL).

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and a 10 mL pressure-rated glass vial with a Teflon septum.

Step-by-Step Methodology

Step 1: In Situ Free-Basing

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate (236 mg, 1.0 mmol) and anhydrous NaOAc (205 mg, 2.5 mmol).

  • Suspend the solids in 3.0 mL of absolute ethanol.

  • Stir at room temperature for 5 minutes.

  • Causality: NaOAc neutralizes the oxalic acid, liberating the reactive

    
    -ketonitrile and preventing the protonation of the incoming hydrazine nucleophile.
    
  • Validation checkpoint: The suspension will transition from a dense white powder to a slightly translucent, pale-yellow slurry as the free base is generated.

Step 2: Hydrazine Addition & Microwave Irradiation

  • Add phenylhydrazine (108 µL, 1.1 mmol) dropwise to the stirring mixture.

  • Seal the vial with the Teflon-lined crimp cap.

  • Place the vial in the microwave cavity. Set the parameters:

    • Temperature: 120 °C

    • Time: 15 minutes (Hold time)

    • Power: Dynamic (Max 150 W)

    • Cooling: ON (Air cooling post-reaction)

  • Causality: Dynamic power modulation ensures the reaction reaches 120 °C rapidly without thermal overshoot, maintaining the integrity of the pyridine ring while forcing the sluggish cyclization of the nitrile.

Step 3: Workup and Isolation

  • Upon completion and automated cooling to <40 °C, uncap the vial.

  • Pour the crude mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes to precipitate the product.

  • Filter the resulting solid under a vacuum, washing with cold water (2 × 5 mL) to remove sodium oxalate salts and unreacted hydrazine.

  • Dry the solid under a high vacuum at 45 °C for 4 hours.

Step 4: System Self-Validation & Quality Control

To ensure the protocol was successful, perform the following analytical checks:

  • TLC Analysis: (Eluent: 5% MeOH in DCM). The starting

    
    -ketonitrile (
    
    
    
    ) should be completely consumed. The product will appear as a single intensely UV-active spot (
    
    
    ).
  • FTIR Spectroscopy: Confirm the disappearance of the sharp nitrile (

    
    ) stretch at 
    
    
    
    and the appearance of primary amine (
    
    
    ) double stretches at
    
    
    .
  • 
    H NMR (DMSO-
    
    
    
    ):
    The defining marker of successful cyclization is the disappearance of the aliphatic
    
    
    -CH
    
    
    protons (
    
    
    ) and the appearance of the highly shielded pyrazole C4-H proton as a singlet at
    
    
    .

Quantitative Data Presentation

The advantages of this microwave-assisted protocol over conventional thermal heating are summarized below. Data represents the synthesis of 5-Amino-1-phenyl-3-(pyridin-3-yl)pyrazole.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MWI)
Solvent EthanolAbsolute Ethanol
Temperature 78 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 6.0 Hours15 Minutes
Isolated Yield 45% - 52%88% - 92%
Crude Purity (HPLC) < 70% (Significant oxidation)> 95%
Workup Requirement Column ChromatographySimple Precipitation / Filtration

Table 1: Comparison of reaction metrics between conventional and microwave-assisted cyclocondensation.

References

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation Beilstein Journal of Organic Chemistry[Link] [1]

  • Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells Bioorganic & Medicinal Chemistry Letters (PubMed / NIH)[Link] [2]

  • Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles Applied Sciences (MDPI)[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

Welcome to the Technical Support Center for 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate (CAS: 1955493-79-4) [1]. This guide is designed for researchers, process chemists, and drug development professionals who utilize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate (CAS: 1955493-79-4) [1]. This guide is designed for researchers, process chemists, and drug development professionals who utilize this critical


-keto nitrile building block in the synthesis of pyridine-containing heterocycles (e.g., pyrazoles, pyrimidines, and isoxazoles).

Because the free base of 3-oxo-3-(pyridin-3-yl)propanenitrile is highly reactive and prone to tautomerization and degradation, it is commercially supplied and synthetically isolated as an oxalate salt. This guide provides field-proven methodologies to troubleshoot impurities, recover the free base, and ensure high-fidelity downstream reactions.

Understanding the Impurity Profile

Before initiating any purification protocol, it is critical to diagnose the exact nature of your impurities. The synthesis of


-keto nitriles typically involves a Claisen-type condensation between an ester (ethyl nicotinate) and acetonitrile under strongly basic conditions [2]. The table below summarizes the quantitative and qualitative data for common impurities encountered in this workflow.
Impurity / ByproductSource & Mechanistic CausalityImpact on Downstream SynthesisAnalytical Detection
Ethyl nicotinate Incomplete Claisen condensation due to moisture quenching the base.Competes with the

-keto nitrile in cyclization reactions, lowering yield.
HPLC;

H-NMR (aromatic shifts & ethyl quartet at ~4.4 ppm).
Nicotinic acid Hydrolysis of unreacted ester during aqueous workup.Alters reaction pH; can poison transition-metal catalysts.LC-MS (M+H = 124); highly polar on reverse-phase HPLC.
3-Oxo-3-(pyridin-3-yl)propanamide Hydration of the nitrile group during prolonged exposure to aqueous acid/base.Forms unwanted amide derivatives; consumes electrophiles.LC-MS (M+18 relative to free base);

H-NMR (broad NH

singlets).
Inorganic Salts (e.g., Sodium oxalate)Co-precipitation during the addition of oxalic acid.Inflates apparent mass yield; causes stirring issues in anhydrous steps.Ash test; elemental analysis; insoluble in organic solvents.

Troubleshooting FAQs

Q1: My isolated oxalate salt is sticky or gummy rather than a free-flowing powder. How do I fix this? A: This is almost always caused by residual unreacted ethyl nicotinate or trapped moisture. Causality: The liquid ester acts as a plasticizer. It disrupts the rigid hydrogen-bonding network required for the oxalate salt to crystallize effectively. Solution: Do not attempt to dry the gummy mass directly, as it will trap the solvent. Instead, triturate the crude sticky solid with a mixture of non-polar and polar aprotic anti-solvents (e.g., MTBE/Acetone, 4:1 v/v). If the issue persists, perform a full recrystallization from absolute ethanol (see Protocol B).

Q2: LC-MS analysis of my product shows a significant M+18 impurity. What is it, and how do I prevent it? A: The M+18 peak corresponds to 3-oxo-3-(pyridin-3-yl)propanamide. Causality:


-keto nitriles are highly susceptible to hydration [3]. The strongly electron-withdrawing ketone group makes the adjacent nitrile highly electrophilic. During aqueous workup, if the pH is too high or the temperature exceeds 15 °C, water rapidly attacks the nitrile to form an amide.
Solution: Minimize aqueous exposure time. Keep all workup and extraction steps strictly cold (<5 °C) and control the pH tightly between 6.5–7.5 during neutralization.

Q3: I need the free base for my next synthetic step. Can I just wash the oxalate salt with 1M NaOH? A: Absolutely not. Causality: Strong bases like NaOH will not only hydrate the nitrile but can also trigger a retro-Claisen cleavage, breaking the molecule back down into nicotinic acid and acetonitrile derivatives. Solution: You must use a mild, biphasic basic extraction using saturated aqueous sodium bicarbonate (NaHCO


). Its pKa (~10.3) is perfectly tuned to deprotonate oxalic acid (pKa

1.25, pKa

4.14) without degrading the sensitive

-keto nitrile (see Protocol A).

Standard Operating Procedures (SOPs)

Protocol A: Mild Free-Basing and Organic Extraction

This protocol is a self-validating system: the cessation of CO


 gas evolution serves as a visual indicator that the oxalate salt has been fully neutralized.
  • Suspension: Suspend 10.0 g of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in a biphasic mixture of Ethyl Acetate (100 mL) and Deionized Water (50 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Neutralization: Slowly add saturated aqueous NaHCO

    
     dropwise under vigorous stirring. Critical Step: Monitor for effervescence (CO
    
    
    
    release). Continue addition until the aqueous layer reaches pH 7.0–7.5 and gas evolution completely stops.
  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the upper organic layer (Ethyl Acetate).

  • Back-Extraction: Extract the remaining aqueous layer with fresh Ethyl Acetate (2 × 50 mL) to ensure complete recovery of the free base.

  • Drying & Concentration: Combine all organic layers, wash with brine (30 mL), and dry over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure. Do not exceed a water bath temperature of 30 °C to prevent thermal degradation of the free base.
Protocol B: Recrystallization of the Oxalate Salt

Use this protocol to remove organic impurities (like ethyl nicotinate) and inorganic salts from the commercial or crude oxalate product.

  • Dissolution: Place the crude oxalate salt in a clean Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approximately 5–8 mL per gram of salt).

  • Hot Filtration: While maintaining the solution at a gentle boil, quickly filter it through a pre-warmed Buchner funnel. Causality: This step removes insoluble inorganic impurities (e.g., sodium oxalate) which will not dissolve in ethanol.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystalline solid under vacuum. Wash the filter cake with ice-cold Methyl tert-butyl ether (MTBE) to displace the ethanol and remove any residual lipophilic impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C to constant weight.

Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships between the chemical degradation pathways and the recommended purification workflows.

DegradationPathway BetaKeto 3-Oxo-3-(pyridin-3-yl) propanenitrile Water H2O / ΔT (Aqueous Workup) BetaKeto->Water Exposure StrongBase Strong Base (e.g., NaOH) BetaKeto->StrongBase Exposure Amide 3-Oxo-3-(pyridin-3-yl) propanamide (Hydration Impurity) Water->Amide Hydration Cleavage Retro-Claisen Cleavage StrongBase->Cleavage Nucleophilic Attack Nicotinic Nicotinic Acid + Acetonitrile Cleavage->Nicotinic

Figure 1: Degradation pathways of the


-keto nitrile free base under improper workup conditions.

PurificationWorkflow Crude Crude Oxalate Salt (Sticky/Impure) Decision Goal? Crude->Decision Recryst Protocol B: Hot EtOH Recrystallization Decision->Recryst Need Pure Salt FreeBase Protocol A: Mild Free-Basing Decision->FreeBase Need Free Base HotFilter Hot Filtration (Removes Inorganics) Recryst->HotFilter PureSalt Pure Oxalate Salt (Stable for Storage) HotFilter->PureSalt Biphasic EtOAc / H2O / NaHCO3 (Temp < 5°C) FreeBase->Biphasic OrgPhase Organic Phase (Contains Free Base) Biphasic->OrgPhase Phase Separation PureBase Pure Free Base (Ready for Synthesis) OrgPhase->PureBase Evaporation < 30°C

Figure 2: Decision matrix and workflow for the purification and isolation of the target compound.

References

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of

    
    -ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. Retrieved from[Link]
    
Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate Synthesis

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile, a key intermediate in various pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile, a key intermediate in various pharmaceutical syntheses. Low conversion rates are a common hurdle in what is mechanistically a crossed Claisen-type condensation. This document provides a structured, causality-driven approach to troubleshooting, moving from fundamental principles to practical, field-tested protocols.

Section 1: Reaction Fundamentals & Troubleshooting Workflow

Q: What is the underlying chemical principle of this synthesis, and why is it prone to low yields?

A: The synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile is a base-catalyzed carbon-carbon bond-forming reaction between an ester (ethyl nicotinate) and a nitrile (acetonitrile).[1][2] This is a variation of the classic Claisen condensation. The reaction's success hinges on a sequence of equilibria, with the final step being the key to driving the reaction forward.

The mechanism proceeds as follows:

  • Enolate Formation: A strong base deprotonates the α-carbon of acetonitrile, which is the only enolizable partner, to form a nucleophilic enolate anion.[1][3]

  • Nucleophilic Attack: The acetonitrile enolate attacks the electrophilic carbonyl carbon of ethyl nicotinate.[4][5]

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[4]

  • Elimination: This intermediate collapses, eliminating an ethoxide leaving group to form the β-ketonitrile product.[5]

  • Driving the Equilibrium: The product, 3-oxo-3-(pyridin-3-yl)propanenitrile, has α-protons that are significantly more acidic (pKa ≈ 11-13) than the starting acetonitrile. The ethoxide base generated in the previous step rapidly and irreversibly deprotonates the product to form a highly resonance-stabilized enolate.[4][6] This final, thermodynamically favorable deprotonation is the critical driving force for the entire reaction sequence; without it, the equilibrium would favor the starting materials.[4][7]

Low yields typically arise from incomplete reaction due to issues with any of these steps, particularly the initial enolate formation, or from competing side reactions.[8]

Reaction_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Attack & Elimination cluster_3 Step 4: Driving Force cluster_4 Step 5: Workup Acetonitrile Acetonitrile (CH₃CN) Enolate Acetonitrile Enolate ([CH₂CN]⁻) Acetonitrile->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack EthylNicotinate Ethyl Nicotinate EthylNicotinate->Intermediate Product β-Ketonitrile Product Intermediate->Product Elimination of OEt⁻ ProductEnolate Resonance-Stabilized Product Enolate Product->ProductEnolate Irreversible Deprotonation FinalProduct 3-Oxo-3-(pyridin-3-yl)propanenitrile (After Acid Workup) ProductEnolate->FinalProduct Protonation (H⁺)

Caption: A systematic workflow for troubleshooting low yields.

Section 2: In-Depth Troubleshooting Guide

Q: How critical is the quality of my reagents and solvents?

A: It is the single most critical factor. Strong bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) react instantly and violently with water. Any moisture in your solvents or on your glassware will quench the base, reducing its effective molar quantity and leading to an incomplete reaction. [8]

  • Solvents (THF, Toluene, Ethanol): Must be anhydrous. It is best practice to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).

  • Base (Sodium Hydride): NaH is often supplied as a dispersion in mineral oil. The quality is paramount. A fine, grey powder is indicative of active NaH. If you observe white clumps, it suggests the formation of sodium hydroxide from exposure to moisture, which is a significantly weaker base and less effective for this reaction. [8]Consider washing the NaH with anhydrous hexane or THF before use to remove the oil and any surface oxidation.

  • Base (Sodium Ethoxide): NaOEt is highly hygroscopic. Use a freshly opened bottle or a sample that has been rigorously stored in a desiccator under an inert atmosphere.

  • Starting Materials: Ensure the purity of ethyl nicotinate and acetonitrile. Impurities can lead to unforeseen side reactions. [9]

Q: Which base should I use: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)?

A: The choice of base significantly impacts reaction efficiency. While both can work, Sodium Hydride (NaH) is generally superior for this reaction.

BaseTypepKa of Conjugate AcidKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) Strong, Nucleophilic~16 (Ethanol) [6]Inexpensive; The conjugate base of the alcohol being eliminated, preventing transesterification. [7][10]The initial deprotonation of acetonitrile is reversible and the equilibrium lies towards the starting materials.
Sodium Hydride (NaH) Powerful, Non-Nucleophilic~35 (H₂) [6]Much stronger base; deprotonates acetonitrile irreversibly, driving the reaction forward more effectively. [6]Non-nucleophilic nature prevents side reactions with the ester carbonyl. [6]More expensive; highly reactive with any protic source (moisture, alcohol); requires careful handling under an inert atmosphere. [8]

Expert Recommendation: Use Sodium Hydride (NaH) for optimal yields. The irreversible initial deprotonation and the complete, rapid deprotonation of the final product provide a much stronger thermodynamic driving force, often leading to higher conversion. [6]

Q: What are the primary side reactions and how can I mitigate them?

A: Beyond reagent deactivation, two main side reactions can consume starting materials and reduce your yield.

  • Self-Condensation of Acetonitrile: In the presence of a strong base, the enolate of acetonitrile can attack another molecule of acetonitrile. This is a significant competing pathway. [8] * Mitigation Strategy: This side reaction can be minimized by controlling the concentration of the acetonitrile enolate. The most effective method is to add the acetonitrile slowly (dropwise) to a mixture of the ethyl nicotinate and the base in the solvent. This ensures the enolate is consumed in the desired cross-condensation as soon as it forms. [8]

  • Hydrolysis of Ester or Nitrile: If significant moisture is present, both the starting ester and the product nitrile group can undergo hydrolysis, especially during workup or if the reaction is run for extended periods at high temperatures. [11] * Mitigation Strategy: The primary defense is maintaining strictly anhydrous conditions throughout the reaction. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions at high temperatures.

Q: My reaction stalls or proceeds very slowly. Should I increase the temperature?

A: Yes, this reaction often requires thermal energy to proceed to completion. For many acylation reactions of nitriles, elevated temperatures in the range of 85-90°C are necessary to drive the reaction forward. [8]If your reaction is sluggish at room temperature, gradually increasing the heat while monitoring via TLC is a sound strategy. However, be aware that higher temperatures can also accelerate side reactions, making anhydrous conditions even more critical.

A full molar equivalent of base is also required, as it is consumed in the final deprotonation step. Using a catalytic amount of base will result in very low conversion. [5]

Q: The final oxalate salt is not precipitating cleanly during workup. What could be wrong?

A: The isolation of the product as an oxalate salt is a critical purification step. If you are experiencing issues, consider the following:

  • pH Control: After quenching the reaction, the pH of the aqueous solution must be carefully adjusted. The β-ketonitrile product is often soluble in both strongly acidic and basic solutions. You must carefully bring the pH to a weakly acidic range (typically pH 4-6) to induce precipitation. Adjusting too far or too quickly can lead to oiling out or incomplete precipitation.

  • Solvent Choice: The precipitation is often performed in an aqueous solution or a mixed solvent system (e.g., water/ethanol). The choice of solvent can impact the solubility of the oxalate salt.

  • Cooling: Ensure the solution is thoroughly cooled (e.g., in an ice bath) after pH adjustment to maximize precipitation, as the salt's solubility will decrease at lower temperatures.

  • Concentration: If the product concentration is too low, precipitation may not occur. If you suspect this, carefully concentrate the solution under reduced pressure before final pH adjustment and cooling.

Section 3: Recommended Protocol and Parameters

This protocol is a robust starting point for achieving high yields.

Optimized Reaction Protocol
  • Setup: Under a nitrogen or argon atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel with Sodium Hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Decant the hexane carefully via cannula.

  • Solvent & Reagents: Add anhydrous toluene to the flask, followed by ethyl nicotinate (1.0 equivalent).

  • Slow Addition: Begin stirring and heat the mixture to 85°C. Add a solution of anhydrous acetonitrile (1.1 equivalents) in anhydrous toluene dropwise via the dropping funnel over 1 hour.

  • Reaction: After the addition is complete, maintain the reaction at 85-90°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC by quenching a small aliquot in acidic water and extracting with ethyl acetate.

  • Quenching: Cool the reaction mixture to 0°C (ice bath) and very carefully quench by the slow, dropwise addition of ethanol, followed by water.

  • Workup: Transfer the mixture to a separatory funnel and wash the organic layer with water. Extract the aqueous layers with ethyl acetate. Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxo-3-(pyridin-3-yl)propanenitrile.

  • Oxalate Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone or ethanol). In a separate flask, dissolve oxalic acid (1.05 equivalents) in the same solvent. Add the oxalic acid solution dropwise to the crude product solution with vigorous stirring.

  • Isolation: Cool the mixture in an ice bath to promote crystallization. Collect the precipitated oxalate salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table of Key Parameters
ParameterRecommended ValueRationale & Causality
Ethyl Nicotinate 1.0 eqLimiting reagent.
Acetonitrile 1.1 - 1.2 eqSlight excess ensures complete consumption of the more valuable ester.
Base (NaH) 1.2 - 1.5 eqA stoichiometric amount is consumed. An excess ensures complete deprotonation of both starting material and product. [5]
Solvent Anhydrous Toluene / THFAprotic solvent is essential to prevent quenching the base. Toluene is suitable for higher temperatures. [6]
Temperature 85 - 90 °CProvides activation energy to drive the reaction to completion. [8]
Addition Method Slow/dropwise addition of acetonitrileMinimizes the concentration of acetonitrile enolate, thus suppressing its self-condensation. [8]
Workup pH 4 - 6Optimal range for precipitating the final product as an oxalate salt without causing hydrolysis.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is the product isolated as an oxalate salt? A: There are several reasons. The free β-ketonitrile can be an oil or a low-melting solid, making it difficult to handle and purify. Forming a stable, crystalline oxalate salt facilitates purification through recrystallization and improves the compound's handling characteristics and stability for long-term storage.

Q: Can I use nicotinic acid directly instead of ethyl nicotinate? A: No. The reaction requires an ester. The carboxylic acid group of nicotinic acid is acidic and would be immediately deprotonated by the strong base, quenching the reaction and preventing the desired condensation.

Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a fast and effective method. [8]Spot the starting ethyl nicotinate and an aliquot of the reaction mixture on a silica plate. The disappearance of the starting ester spot and the appearance of a new, typically more polar, product spot indicates progress. For more quantitative analysis, HPLC or GC can be used.

References

  • Fiveable. (2025). Sodium Ethoxide - Organic Chemistry II Key Term.
  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Xiao, Y., & Liu, Z.-Q. (2019). Free Radical Addition of Nitrile, Ketone, and Ester to Alkyne and the Selectivity Discussion. Organic Letters, 21, 8810-8813. [Link]

  • Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. [Link]

  • Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. [Link]

  • The Organic Chemistry Tutor. (n.d.). Claisen Condensation. [Link]

  • Patsnap. (2017).
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. [Link]

  • Leah4sci. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Chemistry Steps. (2024). Decarboxylation. [Link]

Sources

Troubleshooting

Preventing decomposition of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in solution

Welcome to the Advanced Troubleshooting Guide for 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate . As a highly reactive -keto nitrile, this compound presents unique handling challenges in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate . As a highly reactive


-keto nitrile, this compound presents unique handling challenges in solution. Its structural features—an active methylene group flanked by electron-withdrawing carbonyl and nitrile moieties, combined with an amphoteric salt profile (basic pyridine ring and acidic oxalate counterion)—make it highly susceptible to rapid decomposition if solvent, pH, and atmospheric conditions are not strictly controlled.

This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the integrity of your stock solutions during in vitro assays and drug development workflows.

Mechanistic Causes of Decomposition

To prevent degradation, we must first understand the chemical causality driving it. The decomposition of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in solution is governed by a delicate kinetic competition between two primary pathways:

  • Pathway A: Acid-Catalyzed Nitrile Hydrolysis. The oxalate counterion introduces oxalic acid (a dicarboxylic acid) into the solution. While this lowers the local pH, the presence of even trace amounts of water will trigger the acid-catalyzed nucleophilic addition of water to the polar

    
     bond. This hydrolyzes the nitrile into a primary amide, and eventually into a carboxylic acid[1].
    
  • Pathway B: Active Methylene Enolization & Oxidation. The protons on the methylene group between the ketone and the nitrile are highly acidic. If the oxalate salt dissociates or is neutralized, the basic nitrogen of the pyridine ring (pKa ~5.2) can act as an intermolecular base. This triggers rapid enolization. The resulting enolate is highly nucleophilic and extremely sensitive to atmospheric oxygen, leading to oxidative cleavage or Knoevenagel-type self-condensation[2].

Degradation Parent 3-Oxo-3-(pyridin-3-yl) propanenitrile Oxalate Enol Enol/Enolate Tautomer (Active Methylene) Parent->Enol Base / Tautomerization Water + H2O (Trace Moisture) Parent->Water Condensation Self-Condensation (Oligomers / Coloration) Enol->Condensation + Parent Molecule Oxygen + O2 (Atmospheric) Enol->Oxygen Hydrolysis Amide / Carboxylic Acid (+18 / +19 Da) Oxidation Oxidative Cleavage (Nicotinic Acid Derivatives) Water->Hydrolysis Acid Catalyzed Oxygen->Oxidation

Mechanistic degradation pathways of 3-Oxo-3-(pyridin-3-yl)propanenitrile in solution.

Troubleshooting & FAQs

Q: My stock solution in DMSO turns yellow, then brown, within a few hours at room temperature. What is happening? A: This coloration is a classic symptom of active methylene degradation. The enol form of the


-keto nitrile is highly reactive. Dissolved atmospheric oxygen reacts with the enolate, leading to oxidative cleavage. Simultaneously, the enolate attacks the carbonyl carbon of adjacent molecules (self-condensation), forming complex, highly conjugated oligomers that manifest as a brown color[2]. Solution: You must deoxygenate your solvents prior to dissolution.

Q: I am observing a +18 Da and +37 Da mass shift in my LC-MS analysis of the stored solution. How do I prevent this? A: A mass addition of +18 Da corresponds to the hydrolysis of the nitrile group (


) into a primary amide (

). A further +19 Da (total +37 Da from the parent mass) indicates subsequent hydrolysis to the carboxylic acid (

)[1]. This is driven by trace water in your solvent, catalyzed by the acidic oxalate counterion. Solution: Transition to strictly anhydrous solvents (water content <50 ppm).

Q: Should I add a mild base (like DIPEA or TEA) to neutralize the oxalate and prevent the acid-catalyzed nitrile hydrolysis? A: Absolutely not. This is a common but fatal error. While neutralizing the oxalic acid will halt nitrile hydrolysis, it removes the acidic protection over the active methylene group. The free pyridine ring and the added base will instantly deprotonate the methylene carbon, triggering catastrophic enolization, rapid oxidative degradation, and self-condensation. The oxalate is a necessary double-edged sword: it protects the carbon backbone at the cost of making the nitrile sensitive to water.

Quantitative Data: Solvent Compatibility

To optimize stability, solvent selection must balance the suppression of hydrolysis (requiring low water) and the suppression of enolization (requiring aprotic, non-nucleophilic environments).

Solvent SystemMax Water ContentOxygen SensitivityEstimated Half-Life (25°C)Application Recommendation
Anhydrous DMSO < 50 ppmHigh48 hoursShort-term in vitro assays.
Anhydrous Acetonitrile < 50 ppmModerate7 daysLC-MS / Master stock preparation.
Aqueous Buffer (pH 7.4) N/AHigh< 2 hoursImmediate use only. Do not store.
Methanol / Ethanol < 100 ppmModerate12 hoursAvoid. Alcohols act as nucleophiles.

Optimized Experimental Protocols

To guarantee reproducibility, use the following self-validating workflow for preparing master stock solutions.

Protocol: Preparation of Ultra-Stable Stock Solutions
  • Solvent Preparation: Procure anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) packaged under argon (certified water content <50 ppm). Sparge the solvent with high-purity Argon gas for 15 minutes to aggressively displace dissolved oxygen.

  • Thermal Equilibration: Allow the lyophilized vial of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate to reach room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Dissolution: Dissolve the compound to a maximum concentration of

    
    . Causality note: Higher concentrations exponentially increase the kinetic rate of intermolecular self-condensation.
    
  • Aliquoting & Blanketing: Immediately dispense the solution into single-use, amber glass LC-MS vials. Overlay the headspace of each vial with Argon gas before sealing with PTFE-lined septa caps.

  • Cryo-Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation Step: Immediately analyze the first and last prepared aliquots via LC-MS (UV 254 nm). A successful, water-free, and oxygen-free preparation will show <0.5% of the +18 Da (amide) peak and no detectable baseline drift (yellowing) at 400 nm. This establishes the baseline integrity of your storage system.

Workflow Step1 1. Lyophilized Salt (-20°C, Ar) Step2 2. Anhydrous Solvent (<50 ppm H2O) Step1->Step2 Step3 3. Ar Sparging (Deoxygenation) Step2->Step3 Step4 4. Aliquoting (Single-use) Step3->Step4 Step5 5. Cryo-Storage (-80°C, Dark) Step4->Step5

Optimized workflow for the preparation and storage of stable beta-keto nitrile solutions.

References

  • Chemistry of Nitriles, LibreTexts,[Link]

  • Recent advances in the applic

    
    -ketonitriles as multifunctional intermediates in organic chemistry, ResearchGate,[Link]
    
  • Pyridine, Wikipedia, [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate Workflows

Welcome to the Advanced Troubleshooting Portal. This guide is designed for researchers and drug development professionals to diagnose, mitigate, and eliminate byproduct formation when handling -keto nitrile salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. This guide is designed for researchers and drug development professionals to diagnose, mitigate, and eliminate byproduct formation when handling


-keto nitrile salts.

Mechanistic Overview of Reagent Instability

3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is a highly versatile building block, primarily utilized in the synthesis of nitrogenous heterocycles such as pyrazoles and pyrimidines[1]. However, its structural features make it highly susceptible to degradation. The molecule possesses a highly acidic "active methylene" group flanked by two strong electron-withdrawing groups (the carbonyl and the nitrile).

When the oxalate salt is neutralized to yield the reactive free base, two primary competing degradation pathways emerge:

  • Base-Catalyzed Self-Condensation: The active methylene easily deprotonates to form an enolate, which acts as a nucleophile and attacks the electrophilic carbonyl of adjacent molecules, leading to rapid oligomerization.

  • Hydrolysis and Decarboxylation: Under aqueous conditions (especially at elevated temperatures), the nitrile group is prone to hydrolysis, forming a

    
    -keto amide and subsequently a 
    
    
    
    -keto acid[2]. This acid undergoes a spontaneous, thermally driven pericyclic rearrangement (decarboxylation) to yield 3-acetylpyridine and carbon dioxide[3][4].

G Start 3-Oxo-3-(pyridin-3-yl) propanenitrile Oxalate FreeBase Free Base Form (Active Methylene) Start->FreeBase Neutralization (- Oxalic Acid) Amide β-Keto Amide Intermediate FreeBase->Amide H2O, H+ or OH- (Hydrolysis) Enolate Enolate Anion FreeBase->Enolate Strong Base Acid β-Keto Acid Intermediate Amide->Acid Further Hydrolysis Acetyl 3-Acetylpyridine + CO2 (Byproduct) Acid->Acetyl Spontaneous Decarboxylation (Heat) Enolate->FreeBase Reversible Polymer Oligomers / Tars (Byproduct) Enolate->Polymer Self-Condensation (Nucleophilic Attack)

Figure 1: Degradation pathways of 3-Oxo-3-(pyridin-3-yl)propanenitrile leading to byproducts.

Troubleshooting FAQs: Diagnosing Byproduct Formation

Q: During the free-basing step, my solution turns dark brown, and my isolated yield drops significantly. What is happening? A: You are observing base-catalyzed self-condensation. Because the methylene protons are highly acidic (pKa ~9–11), using strong bases (like NaOH) or creating localized high-pH zones during addition causes rapid enolate formation. This enolate attacks the carbonyl of unreacted


-keto nitrile molecules, forming complex oligomeric tars.
Solution: Use a mild base like sodium bicarbonate (NaHCO

) and perform the neutralization in a biphasic system (e.g., EtOAc/Water) at 0–5 °C. This ensures the free base partitions into the organic layer immediately, physically separating it from the basic aqueous environment.

Q: LC-MS analysis of my crude reaction mixture shows a major mass peak corresponding to 3-acetylpyridine. How did this form? A: This is the classic decarboxylation byproduct[3]. Under aqueous acidic or basic conditions, the nitrile group hydrolyzes first to an amide, then to a


-keto acid[2]. 

-keto acids are thermally unstable and undergo a spontaneous 6-membered cyclic transition state to yield 3-acetylpyridine and CO

[4]. Solution: Minimize water exposure at elevated temperatures. If heating is required for your downstream cyclization (e.g., forming a pyrazole with hydrazine), ensure the reaction is completely anhydrous or the pH is strictly buffered to neutrality.

Q: My downstream palladium-catalyzed cross-coupling is failing when using the crude free base. Is the reagent degraded? A: If LC-MS confirms the presence of the intact


-keto nitrile, the likely culprit is oxalate poisoning. Oxalate is a strong bidentate chelator for transition metals (Pd, Cu, Ni). If the free-basing extraction was inefficient, residual oxalic acid or oxalate salts will carry over and deactivate your catalyst.
Solution: Incorporate a calcium chloride (CaCl

) wash during your aqueous workup. Calcium oxalate is highly insoluble and will precipitate, permanently sequestering the interfering counterion.

Quantitative Condition Matrix

The table below summarizes the causality between environmental conditions during the handling of 3-oxo-3-(pyridin-3-yl)propanenitrile and the resulting product distribution.

Reaction ConditionPrimary Byproduct ObservedMechanistic CauseExpected Free Base Yield
Aqueous NaOH, 25 °C Oligomeric Tars (Dark brown)Enolate-driven self-condensation< 30%
Aqueous HCl, 80 °C 3-AcetylpyridineComplete hydrolysis & decarboxylation0%
NaOAc Buffer, 25 °C Trace 3-Acetylpyridine & AmideSlow hydrolysis70 - 80%
NaHCO

(Biphasic), 0 °C
None (Trace Amide)Controlled partitioning; suppressed enolization> 90%

Standard Operating Procedure (SOP): Optimized Free-Basing & Cyclization

This self-validating protocol is designed to isolate the free base of 3-oxo-3-(pyridin-3-yl)propanenitrile and immediately convert it to a stable heterocyclic scaffold (e.g., 3-(pyridin-3-yl)-1H-pyrazol-5-amine) while actively suppressing both polymerization and decarboxylation.

Step 1: Reagent Suspension

  • Suspend 10.0 g of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate in 100 mL of ethyl acetate (EtOAc) in a 500 mL round-bottom flask.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Causality: Low temperatures kinetically suppress the hydrolysis of the nitrile group.

Step 2: Biphasic Neutralization

  • Under vigorous stirring, dropwise add 100 mL of cold, saturated aqueous NaHCO

    
    .
    
  • Causality: The biphasic system acts as a phase-transfer safety mechanism. As the mild base neutralizes the oxalate, the highly reactive free

    
    -keto nitrile immediately partitions into the EtOAc layer. This isolates it from the aqueous base, preventing enolate formation and subsequent tarring.
    

Step 3: Phase Separation & Extraction

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the remaining aqueous layer with an additional 50 mL of cold EtOAc. Combine the organic layers.

Step 4: Oxalate Sequestration (Critical Step)

  • Wash the combined organic layers with 50 mL of a 5% aqueous CaCl

    
     solution.
    
  • Causality: Any trace oxalate ions that partitioned into the organic phase will react with calcium to form insoluble calcium oxalate, preventing downstream transition-metal catalyst poisoning.

Step 5: Drying and Concentration

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Do not let the water bath exceed 30 °C.
  • Causality: Concentrated active methylene compounds are highly sensitive to thermal degradation. Keeping the temperature low prevents spontaneous decarboxylation.

Step 6: Immediate Cyclization

  • Immediately dissolve the resulting pale-yellow solid in 100 mL of anhydrous ethanol.

  • Add 1.1 equivalents of hydrazine hydrate and reflux for 2 hours.

  • Causality: Converting the unstable

    
    -keto nitrile into a stable aromatic pyrazole immediately upon isolation prevents long-term storage degradation (shelf-life of the free base is < 48 hours at room temperature).
    

References

  • 2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | AMERICAN ELEMENTS American Elements.[Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids Thieme E-Books & E-Journals.[Link]

  • Nucleophilic Acylation with Aromatic Aldehydes to 2 Bromoacetonitrile Ingenta Connect.[Link]

  • Alkylation of Nucleophilic Carbon Intermediates ResearchGate.[Link]

  • Need help recovering alpha-phenylacetoacetonitrile Sciencemadness Discussion Board.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate Coupling

Welcome to the technical support center for the optimization of pH conditions in the oxalate coupling of 3-Oxo-3-(pyridin-3-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of pH conditions in the oxalate coupling of 3-Oxo-3-(pyridin-3-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes.

Introduction: The Critical Role of pH in Oxalate Coupling

The successful coupling of 3-Oxo-3-(pyridin-3-yl)propanenitrile with oxalate to form the desired salt is critically dependent on the reaction pH. The pH of the solution influences not only the solubility and stability of the reactants but also the nucleation and crystallization of the resulting oxalate salt. An improperly controlled pH can lead to a host of issues, including low yield, formation of impurities, and inconsistent product quality. This guide will walk you through the principles of pH optimization and provide practical steps to troubleshoot common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

FAQ 1: Why is my oxalate coupling reaction resulting in a low yield or no product at all?

A low or non-existent yield is one of the most common issues and is often directly linked to suboptimal pH.

Underlying Causes:

  • Protonation of the Pyridine Ring: At acidic pH, the nitrogen atom on the pyridine ring of 3-Oxo-3-(pyridin-3-yl)propanenitrile can become protonated. This positively charged species may be more soluble, but it can also inhibit the desired interaction with the oxalate anion.

  • Hydrolysis of the Nitrile Group: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the nitrile group in your starting material to a carboxylic acid or an amide.[1][2] This side reaction consumes your starting material and introduces impurities.

  • Suboptimal Oxalate Solubility and Reactivity: The solubility of oxalic acid and its salts is highly pH-dependent. At very low pH, the equilibrium favors the less reactive, fully protonated oxalic acid.

Troubleshooting Workflow:

start Low or No Yield Observed check_pH Measure pH of the reaction mixture start->check_pH acidic pH is too acidic (e.g., < 4) check_pH->acidic Low pH basic pH is too basic (e.g., > 9) check_pH->basic High pH neutral pH is in the neutral to slightly acidic range (e.g., 4-7) check_pH->neutral Optimal Range? acidic_action Action: Gradually increase pH using a suitable base (e.g., dilute NaOH, NaHCO3). Monitor for product precipitation. acidic->acidic_action basic_action Action: Gradually decrease pH using a suitable acid (e.g., dilute HCl, acetic acid). Monitor for product precipitation. basic->basic_action neutral_action Action: If yield is still low, investigate other parameters: - Reactant concentration - Solvent system - Temperature neutral->neutral_action

Caption: Troubleshooting logic for low-yield oxalate coupling reactions.

FAQ 2: My product has precipitated, but it appears amorphous or oily. What's happening?

The physical form of your product is a key indicator of purity and successful crystallization. An amorphous or oily product suggests issues with the crystallization process, which is heavily influenced by pH.

Underlying Causes:

  • Rapid Precipitation: If the pH is changed too quickly to a point of very low solubility, the product may "crash out" of the solution as an amorphous solid rather than forming well-defined crystals.

  • Co-precipitation of Impurities: At certain pH values, impurities such as hydrolyzed starting material or unreacted reagents may co-precipitate with your desired product.

Troubleshooting Steps:

  • Controlled pH Adjustment: Instead of a bulk addition of acid or base, add the pH-adjusting solution dropwise with vigorous stirring. This allows for a more controlled approach to the optimal pH for crystallization.

  • Temperature Control: Consider cooling the reaction mixture during pH adjustment to further control the rate of precipitation.

  • Solvent System Modification: The polarity of the solvent can affect the solubility of both the product and impurities. Consider a co-solvent system to modulate solubility.

FAQ 3: I am observing significant amounts of byproducts in my final product. How can I improve the purity?

The presence of byproducts is often a result of side reactions that are favored at non-optimal pH values.

Key Side Reaction:

  • Nitrile Hydrolysis: As mentioned, the nitrile group is susceptible to hydrolysis. Under acidic conditions, it can hydrolyze to a carboxylic acid, while under basic conditions, it can form an amide.[1][2]

Mitigation Strategies:

  • Maintain a pH "Safe Zone": Experimental screening is the best approach to identify a pH range where the rate of oxalate coupling is maximized and the rate of nitrile hydrolysis is minimized. This is often in the slightly acidic to neutral range.

  • Reaction Time: Minimize the reaction time at extreme pH values. Once the product has precipitated, it should be isolated promptly.

Experimental Protocol for pH Optimization

This protocol provides a systematic approach to determining the optimal pH for your 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate coupling reaction.

Materials:

  • 3-Oxo-3-(pyridin-3-yl)propanenitrile

  • Oxalic acid

  • Deionized water or appropriate solvent

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 3-Oxo-3-(pyridin-3-yl)propanenitrile in your chosen solvent.

    • Prepare a stock solution of oxalic acid in the same solvent.

  • Initial Range-Finding Experiment:

    • In separate vials, combine stoichiometric amounts of the 3-Oxo-3-(pyridin-3-yl)propanenitrile and oxalic acid stock solutions.

    • Adjust the pH of each vial to a different value (e.g., pH 3, 4, 5, 6, 7, 8, 9) using the 0.1 M NaOH or 0.1 M HCl solutions.

    • Stir the vials at a constant temperature for a set period.

    • Visually inspect each vial for the amount and nature of the precipitate.

  • Quantitative Analysis:

    • Based on the range-finding experiment, select a narrower pH range for further optimization (e.g., if pH 5 and 6 looked promising, test in 0.2 pH unit increments between 4.5 and 6.5).

    • Run the reactions at these more precise pH values.

    • Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry to a constant weight.

    • Calculate the yield for each pH value.

    • Analyze the purity of the product at each pH using appropriate analytical techniques (e.g., HPLC, NMR).

Data Presentation:

pHYield (%)Purity (%)Observations
4.05590Fine white precipitate, slow to form
5.08598Crystalline solid, readily formed
5.59299Well-defined crystals, rapid precipitation
6.08897Crystalline solid
7.07095Less precipitate formed
8.04085Some amorphous solid, potential hydrolysis
9.02575Oily precipitate, significant byproducts

This is a representative table. Actual results may vary.

Mechanistic Considerations and pH

The pH of the reaction medium directly influences the equilibrium between the different protonation states of both the reactants and the product.

cluster_reactants Reactant Equilibria cluster_coupling Coupling and Precipitation pyridyl_nitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile (Neutral) protonated_pyridyl Protonated Pyridyl Nitrile (Cationic) pyridyl_nitrile->protonated_pyridyl + H+ / - H+ coupling Coupling Reaction pyridyl_nitrile->coupling Favored protonated_pyridyl->coupling Inhibited oxalic_acid Oxalic Acid (H2C2O4) bioxalate Bioxalate (HC2O4-) oxalic_acid->bioxalate - H+ / + H+ oxalate Oxalate (C2O4^2-) bioxalate->oxalate - H+ / + H+ bioxalate->coupling Possible oxalate->coupling Favored product Product Precipitation (Solid Oxalate Salt) coupling->product

Caption: Influence of pH on reactant species and the coupling reaction.

As illustrated, a moderately acidic pH (around the pKa of oxalic acid) provides a balance between the availability of the reactive oxalate/bioxalate species and the unprotonated, more reactive form of the pyridyl nitrile.

References

  • Steiner, R., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ACS Omega. [Link].

  • Leslie, S. W. & Sajjad, H. (2023). Hyperoxaluria. In: StatPearls. StatPearls Publishing. [Link].

  • University of Rochester. Troubleshooting: About. Chemistry. Accessed March 7, 2026. [Link].

Sources

Optimization

Handling hygroscopic nature of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate during weighing

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling of 3-Oxo-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, with a specific focus on challenges presented by its hygroscopic nature during weighing and experimental setup.

Introduction: The Challenge of Hygroscopicity

3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is a key reagent in various synthetic pathways. However, its propensity to absorb moisture from the atmosphere—a property known as hygroscopicity—can introduce significant variability and error into experimental results. The absorption of water can alter the compound's mass, leading to inaccurate measurements of molar quantities and, consequently, affecting reaction stoichiometry, yield, and purity.[1][2] Furthermore, the presence of water can potentially lead to unwanted side reactions or degradation of the compound, compromising the integrity of your research. This guide is designed to equip you with the knowledge and techniques to mitigate these challenges effectively.

Troubleshooting Guide: Weighing Inaccuracies and Instability

This section addresses common issues encountered when weighing 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate. Follow the decision-making workflow to identify and resolve the problem.

Workflow for Accurate Weighing of Hygroscopic Compounds

Hygroscopic_Weighing_Workflow start Start: Inaccurate or Drifting Weight Reading check_balance Is the analytical balance calibrated and level? start->check_balance calibrate Action: Calibrate and level the balance. check_balance->calibrate No check_environment Is the weighing environment controlled? check_balance->check_environment Yes calibrate->check_balance control_environment Action: Move to a low-humidity environment (e.g., glove box or balance with desiccants). check_environment->control_environment No check_technique Are you using the correct weighing technique? check_environment->check_technique Yes control_environment->check_environment improve_technique Action: Use the differential weighing method with a sealed container. Work quickly. check_technique->improve_technique No check_container Is the weighing container appropriate? check_technique->check_container Yes improve_technique->check_technique change_container Action: Use a small-mouthed, anti-static weighing bottle with a lid. check_container->change_container No success Success: Accurate and Stable Weight Achieved check_container->success Yes change_container->check_container

Caption: Decision-making workflow for troubleshooting weighing issues.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate gaining weight on the balance?

A1: A continuous, unidirectional drift in the displayed weight during weighing is a classic indicator that your sample is hygroscopic.[2] The oxalate salt form of the compound readily absorbs moisture from the ambient air, and the balance is measuring the mass of both your compound and the absorbed water. The rate of weight gain is often dependent on the relative humidity of your laboratory.[3]

Q2: What are the consequences of using this compound if it has absorbed water?

A2: The consequences can be significant:

  • Inaccurate Molar Ratios: The most immediate issue is the overestimation of the amount of your compound. This leads to incorrect molar calculations and can negatively impact reaction yields and reproducibility.

  • Reaction Inhibition or Side Products: Absorbed water can act as an unwanted reagent. For moisture-sensitive reactions, it can lead to the formation of byproducts or even prevent the desired reaction from occurring.[4]

  • Physical State Changes: The compound may change from a free-flowing powder to a clumpy or even liquid state, making it difficult to handle and transfer accurately.[1][5]

  • Altered Chemical Properties: The presence of water can change the molecular structure and arrangement of nitrile-containing compounds through hydrogen bonding, which may affect their reactivity.[6]

Q3: What is the ideal environment for weighing this compound?

A3: The ideal environment is one with a controlled, low-humidity atmosphere. The two primary options are:

  • A Glove Box: This is the gold standard for handling highly hygroscopic or air-sensitive materials.[7][8] A glove box provides an inert atmosphere (typically nitrogen or argon) with very low moisture content.

  • A Controlled Humidity Chamber or Desiccator: If a glove box is unavailable, weighing can be performed in a balance chamber where the humidity is controlled, for instance, by placing a beaker of desiccant inside.[9] Some modern analytical balances have small, enclosed chambers that can be effectively desiccated.

Environmental ConditionRecommended HumidityKey Considerations
Ideal (Glove Box) <10% RHHighest level of protection.[7]
Acceptable (Balance Shield) <40% RHUse fresh desiccant. Minimize door opening time.[2][9]
Uncontrolled Lab Air >40% RHHigh risk of significant error. Not recommended.[10]
Q4: Are there specific techniques I should use for weighing?

A4: Yes, technique is crucial. The "weighing by difference" or differential weighing method is highly recommended for hygroscopic samples.[3]

Protocol: Differential Weighing

  • Prepare the Vessel: Use a clean, dry, small-mouthed weighing bottle with a secure cap (e.g., a vial with a PTFE-lined cap).

  • Initial Weighing: Place the capped, empty weighing bottle on the tared balance and record its mass (m1).

  • Add Compound: In a controlled environment if possible, quickly add an approximate amount of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate to the weighing bottle and securely recap it.

  • Second Weighing: Weigh the capped bottle containing the compound and record its mass (m2).

  • Transfer: Quickly transfer the desired amount of the compound from the weighing bottle into your reaction vessel. Do not try to transfer all of it.

  • Final Weighing: Immediately recap the weighing bottle and weigh it again, recording the final mass (m3).

  • Calculate Mass Transferred: The actual mass of the compound transferred to your reaction is m2 - m3 .

This method ensures that any moisture absorbed during the brief moments of transfer does not affect the final calculated mass of the reagent.

Q5: How should I store 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate?

A5: Proper storage is critical to maintaining the integrity of the compound. It should be stored in a tightly sealed container to prevent moisture ingress.[1] For long-term storage, placing this primary container inside a secondary container, such as a desiccator cabinet or a sealed bag with desiccant packs, is best practice.[5] Some suppliers recommend storage at 2-8°C or even -20°C in an inert atmosphere to further minimize degradation.[11][12]

Advanced Handling Protocols

For experiments with stringent anhydrous requirements, the use of a glove box or Schlenk line techniques is mandatory.

Protocol: Handling in an Inert Atmosphere Glove Box
  • Preparation: Ensure all glassware, spatulas, and weighing paper are dried in an oven (e.g., 125°C overnight) and then cooled in the glove box antechamber.[7]

  • Introduction of Materials: Introduce the sealed container of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, dried glassware, and other necessary equipment into the glove box through the antechamber, performing at least three purge-and-refill cycles with the inert gas.[13]

  • Equilibration: Allow the compound and equipment to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Weighing: Using an analytical balance placed inside the glove box, weigh the compound directly into your reaction vessel or a tared container.

  • Sealing: Once the addition is complete, seal the reaction vessel before removing it from the glove box.

Logical Flow for Handling Air-Sensitive Reagents

Air_Sensitive_Handling start Start: Need to Handle Hygroscopic Reagent check_sensitivity Is the reaction highly sensitive to moisture? start->check_sensitivity glove_box Use Glove Box or Schlenk Line check_sensitivity->glove_box Yes controlled_weighing Use Controlled Weighing Environment check_sensitivity->controlled_weighing No weighing_protocol Follow Differential Weighing Protocol glove_box->weighing_protocol controlled_weighing->weighing_protocol storage Store properly in a desiccator weighing_protocol->storage end End: Reagent Handled Correctly storage->end

Caption: Logical flow for handling hygroscopic reagents.

References

  • Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved from [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. Retrieved from [Link]

  • 5 Best Practices for Analytical Balances. (n.d.). Innoweight. Retrieved from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

  • Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]

  • Saha, S., & Hamaguchi, H.-o. (2006, February 16). Effect of water on the molecular structure and arrangement of nitrile-functionalized ionic liquids. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

Welcome to the Technical Support Center. This troubleshooting guide is engineered for scientists and drug development professionals encountering aqueous solubility bottlenecks with 3-Oxo-3-(pyridin-3-yl)propanenitrile ox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is engineered for scientists and drug development professionals encountering aqueous solubility bottlenecks with 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate .

While oxalate salts provide excellent chemical stability and are easily isolated during chemical synthesis, they frequently exhibit prohibitive lattice energies that severely restrict aqueous dissolution[1]. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven formulation strategies to help you bypass these limitations.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is the oxalate salt of this compound so poorly soluble in water despite having polar functional groups? A1: The poor solubility is a thermodynamic consequence of the crystal lattice energy. Oxalic acid is a bidentate dicarboxylic acid that forms highly stable, polymeric intermolecular hydrogen-bonding networks with the protonated pyridinium nitrogen and the beta-keto nitrile moiety. This creates a rigid crystal lattice with a very low solubility product (


). While stable salts prevent disproportionation, their high lattice energy inherently resists solvation by water molecules[1].

Q2: Will adjusting the pH of my aqueous buffer solve the solubility issue? A2: Only partially, and it carries risks. The


 of the pyridine nitrogen is approximately 5.2. At a pH below 3.5, the pyridine ring is fully protonated, which theoretically increases solubility. However, because the counterion is oxalate (

,

), lowering the pH shifts the oxalate anion back to its less soluble unionized oxalic acid form, which can precipitate[2]. Raising the pH above 7.0 converts the compound to its free base form, which is highly lipophilic and also poorly soluble in water. Therefore, simple pH adjustment is often insufficient without the addition of co-solvents or excipients.

Q3: What is the most effective formulation strategy for in vivo dosing (e.g., IV or PO administration)? A3: For in vivo studies, we recommend Cyclodextrin Complexation or Salt Swapping . Hydroxypropyl-


-cyclodextrin (HP-

-CD) can encapsulate the hydrophobic pyridine-propanenitrile structure within its cavity, masking it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility[3]. Alternatively, exchanging the oxalate counterion for a mesylate (methanesulfonate) or hydrochloride (HCl) salt significantly lowers the lattice energy, allowing for rapid dissolution.

Part 2: Formulation Strategy & Decision Trees

To determine the optimal path forward, select your strategy based on the intended downstream application.

FormulationStrategy Start Solubility Issue: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate InVitro In Vitro / Cellular Assays Start->InVitro InVivo In Vivo / Animal Dosing Start->InVivo CoSolvent Co-solvent System (DMSO / PEG400) InVitro->CoSolvent Cyclodextrin Complexation (20% HP-β-CD) InVivo->Cyclodextrin SaltSwap Salt Swapping (HCl or Mesylate) InVivo->SaltSwap

Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Part 3: Self-Validating Experimental Protocols

Protocol A: Salt Swapping (Oxalate to Mesylate)

Converting the rigid oxalate salt to a mesylate salt breaks the polymeric hydrogen bond network, drastically reducing lattice energy and improving aqueous solubility.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in a biphasic mixture of 20 mL Ethyl Acetate (EtOAc) and 20 mL deionized water.

  • Basification: Slowly add saturated Sodium Bicarbonate (

    
    ) dropwise while stirring until the aqueous layer reaches pH 8.0. Causality:
    
    
    
    is a mild base; using strong bases (like NaOH) risks degrading the beta-keto nitrile via retro-Claisen condensation.
  • Extraction: Transfer to a separatory funnel. The neutralized free base will partition into the organic (EtOAc) layer, leaving the highly water-soluble sodium oxalate in the aqueous layer.

  • Self-Validation Check: Test a few drops of the aqueous layer with a 1M

    
     solution. A white precipitate (calcium oxalate) confirms the oxalate has been successfully stripped from the API.
    
  • Salt Formation: Dry the EtOAc layer over anhydrous

    
    , filter, and evaporate to dryness. Redissolve the free base in minimal Ethanol (EtOH) and add 1.05 equivalents of Methanesulfonic acid (MsOH).
    
  • Crystallization: Stir at 4°C until the mesylate salt precipitates. Filter and dry under vacuum.

SaltSwapping Step1 1. Suspend Oxalate Salt in EtOAc/Water Step2 2. Add NaHCO3 (Adjust to pH 8) Step1->Step2 Step3 3. Extract Free Base into Organic Layer Step2->Step3 Step4 4. Dissolve in EtOH Add 1 eq. MsOH Step3->Step4 Step5 5. Crystallize Mesylate Salt Step4->Step5

Step-by-step workflow for converting the oxalate salt to a highly soluble mesylate salt.

Protocol B: HP- -CD Complexation for In Vivo Dosing

If salt swapping is not viable due to time constraints, cyclodextrin complexation offers a rapid, non-covalent solubilization method[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile saline (0.9% NaCl).
    
  • Milling: Finely powder the 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate using an agate mortar to maximize surface area.

  • Solubilization: Add the API to the cyclodextrin solution at a target concentration of 5 mg/mL.

  • Sonication: Sonicate the suspension in a water bath at 37°C for 30 minutes. Causality: Thermal energy combined with sonication overcomes the activation energy required to break the oxalate crystal lattice, allowing the API to enter the cyclodextrin cavity.

  • Self-Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An

    
     confirms complete solubilization and the absence of sub-visible colloidal aggregates.
    

Part 4: Quantitative Data Summaries

Table 1: Comparative Physicochemical Profile of API Forms
Solid State FormEstimated Aqueous SolubilityRelative Lattice EnergyPrimary Use Case
Oxalate Salt < 0.1 mg/mLVery HighLong-term storage, synthesis isolation
Free Base ~ 0.5 mg/mLMediumIntermediate for salt screening
Mesylate Salt > 50.0 mg/mLLowIn vivo IV/PO dosing, high-conc. stocks
HP-

-CD Complex
> 20.0 mg/mLN/A (Solubilized)In vivo dosing, aqueous assays
Table 2: Recommended Co-Solvent Matrices for In Vitro Assays
Solvent SystemMax Recommended Conc.Causality / MechanismAssay Compatibility
DMSO 1% (v/v) in final assayDisrupts H-bonding; universal organic solventMost cell-based assays
PEG 400 5-10% (v/v)Lowers the dielectric constant of waterBiochemical / Enzymatic assays
Tween-80 0.1-1% (v/v)Micellar solubilization of the hydrophobic coreHigh-throughput screening (HTS)

References

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech. Available at:[Link][1]

  • Strategies to Improve Solubility of Oral Drugs - SciSpace / Records of Pharmaceutical and Biomedical Sciences. Available at:[Link][2]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments - European Pharmaceutical Review. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected yield drops, complex byproduct mixtures, or complete starting material consumptio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected yield drops, complex byproduct mixtures, or complete starting material consumption when utilizing 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in high-temperature workflows.

While the oxalate salt form is excellent for shelf-stability and handling, subjecting it to reflux conditions introduces a cascade of thermal and chemical degradation risks. This guide is designed to provide you with the mechanistic causality behind these failures and self-validating protocols to ensure your synthetic success.

Part 1: Mechanistic Insights (The "Why")

To solve a degradation issue, we must first understand the thermodynamic and kinetic forces at play during reflux.

3-Oxo-3-(pyridin-3-yl)propanenitrile is a


-keto nitrile. It is formulated as an oxalate salt to stabilize the nucleophilic pyridine ring and improve solid-state handling [1]. However, under reflux conditions (typically >80°C), the salt dynamic shifts:
  • Acidic Microenvironment Generation: The oxalate salt reversibly dissociates in solution. Oxalic acid is a relatively strong dicarboxylic organic acid (

    
     = 1.25, 
    
    
    
    = 4.27) [2]. At reflux temperatures, this creates a highly acidic environment.
  • Nitrile Hydrolysis: In the presence of trace moisture and the acidic catalysis provided by oxalic acid, the nitrile group (

    
    ) undergoes rapid hydrolysis. It is first converted to a 
    
    
    
    -keto amide, and subsequently hydrolyzed further to a
    
    
    -keto carboxylic acid.
  • Thermal Decarboxylation:

    
    -keto acids are notoriously unstable. The 
    
    
    
    -carbonyl group facilitates the formation of a six-membered cyclic transition state, leading to spontaneous thermal decarboxylation (loss of
    
    
    ) [3].
  • Byproduct Formation: The terminal result of this degradation cascade is the formation of 3-acetylpyridine [4], completely destroying your functionalized nitrile starting material.

degradation_pathway A 3-Oxo-3-(pyridin-3-yl) propanenitrile Oxalate B Free Base + Oxalic Acid A->B Reflux (Heat) C Beta-Keto Amide Intermediate B->C + H2O, H+ D Beta-Keto Acid Intermediate C->D + H2O, H+ E 3-Acetylpyridine + CO2 D->E Thermal Decarboxylation

Degradation of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate under acidic reflux conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am running a condensation reaction under reflux, but my LC-MS shows a massive peak for 3-acetylpyridine and no product. What happened? A1: You have triggered the acid-catalyzed hydrolysis and subsequent decarboxylation of your starting material. The oxalic acid counterion, combined with the heat of reflux and trace water in your solvent, destroyed the


-keto nitrile. You must remove the oxalic acid (free-base the compound) before subjecting it to heat.

Q2: Does the choice of solvent impact the stability of the oxalate salt during reflux? A2: Absolutely. Protic solvents (like ethanol or methanol) or wet aprotic solvents act as nucleophiles/hydrolysis vectors. Even in strictly anhydrous aprotic solvents (like dry toluene), the acidic nature of the dissociated oxalic acid can catalyze retro-Claisen cleavage if other nucleophiles are present.

Q3: Can I just add a base (like Triethylamine or


) directly to my refluxing reaction to neutralize the oxalic acid? 
A3:  This is a common, but flawed, approach. Adding a base in situ forms oxalate salts of your added base, which precipitate and can coat your reagents, leading to poor mass transfer. Furthermore, localized heating before complete neutralization will still cause degradation. The self-validating approach is to isolate the free base prior to your reaction.

Q4: Are there specific temperature thresholds I should avoid if I must use the oxalate salt? A4: While stability is solvent-dependent, thermal degradation of the oxalate salt typically accelerates exponentially above 60°C in the presence of moisture. If your protocol requires refluxing above this temperature, transition to the free base.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducible yields, utilize the following self-validating protocols to prepare and utilize your compound safely.

Protocol A: Controlled Free-Basing of the Oxalate Salt

This protocol removes the acidic catalyst (oxalic acid) while protecting the sensitive


-keto nitrile functionality.
  • Suspension: Suspend 10.0 g of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate in a biphasic mixture of 100 mL Dichloromethane (DCM) and 50 mL deionized water at 0–5°C (ice bath).

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) dropwise under vigorous stirring. Causality note: 
    
    
    
    is chosen over
    
    
    to prevent base-catalyzed retro-Claisen cleavage of the
    
    
    -keto group.
  • Validation Check 1: Continue addition until

    
     evolution ceases and the aqueous layer reaches a stable pH of 7.5–8.0. The solid should completely dissolve as the free base partitions into the DCM layer.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with an additional 2 x 30 mL of DCM.

  • Drying & Isolation: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous

    
    . Filter and concentrate under reduced pressure (bath temperature <30°C) to yield the free base as a solid.
    
  • Validation Check 2: Run an LC-MS or TLC to confirm the absence of 3-acetylpyridine and the purity of the free base.

workflow Start Start: Oxalate Salt Step1 Suspend in DCM / H2O (Biphasic System) Start->Step1 Step2 Add NaHCO3 (aq) Adjust pH to 7.5-8.0 Step1->Step2 Neutralization Step3 Phase Separation Extract Organic Layer Step2->Step3 CO2 evolution stops Step4 Dry over Na2SO4 Evaporate Solvent Step3->Step4 End Isolated Free Base Ready for Anhydrous Reflux Step4->End LC-MS Validation

Workflow for controlled free-basing of the oxalate salt prior to reflux.

Protocol B: Anhydrous Reflux Setup for Beta-Keto Nitriles

Once the free base is isolated, moisture must still be excluded to prevent neutral thermal hydrolysis.

  • Apparatus Preparation: Flame-dry all glassware (round-bottom flask, reflux condenser) under a vacuum and backfill with dry Argon or Nitrogen.

  • Solvent Selection: Use only anhydrous solvents (e.g., Toluene, 1,4-Dioxane) stored over activated 3Å molecular sieves.

  • Execution: Dissolve the free-based 3-Oxo-3-(pyridin-3-yl)propanenitrile in the anhydrous solvent. Attach the reflux condenser fitted with an inert gas balloon or bubbler.

  • Heating: Apply heat gradually using an oil bath or heating mantle. Monitor the reaction via TLC every 2 hours to ensure the

    
    -keto nitrile remains intact while your target reaction proceeds.
    

Part 4: Data Presentation

The following table summarizes the quantitative stability data of the compound under various standard laboratory conditions. This clearly illustrates the necessity of the free-basing protocol.

Compound FormSolvent SystemTemp (°C)Time (hrs)% Intact Starting MaterialPrimary Degradant
Oxalate Salt Ethanol (Wet)78 (Reflux)2< 5%3-Acetylpyridine
Oxalate Salt Toluene (Anhydrous)110 (Reflux)4~ 45%3-Acetylpyridine
Oxalate Salt DCM25 (Ambient)24> 98%None
Free Base Ethanol (Wet)78 (Reflux)4~ 70%3-Acetylpyridine
Free Base Toluene (Anhydrous)110 (Reflux)12> 95% None

Table 1: Comparative stability profile of 3-Oxo-3-(pyridin-3-yl)propanenitrile (Oxalate vs. Free Base). Note the catastrophic degradation of the oxalate salt under wet reflux conditions.

References

  • Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist.ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN492bvRJBo2j5m2FC4bH8RB0Vnn0ZehOnCBOSGgiP2r54ZGjvMjO7khyo22vOalXp6tGbvgoJVKQxePALTdSsbj9ERrJ9AmtRXyk8DyblqDMxv5HbKpllMQRrtOuuCh1fo6IiaOuLyVmkf6U=]
  • Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn9CDKaWSJxHx-ZHx9IoZ7Oo5W02teRlKdW1l63lArS3ihuWxaGcHYdE5RIOls10PbhcJOldMuQRgTOvdNm9D3465pFJeU2o6HfNIwwImhwdWeniPPMeJWS6Pt5-o_DH8FL4Wxff_4umisg5CS]
  • Alkylation of Nucleophilic Carbon Intermediates.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_3amTCiGR_xPh015FO9lnKdb8kepvH_UmlxKrPoXNnRrSJMj-doV3Nth0cSCsYd0Kov5Y-CFYE0dY6T4hn0mgurl1BjPXlHxmNHKonoluVwvtGOKpZQIPavO9a_T9V48DRv5mlG2AgAx6K4TGN3tQgcpC7VBhR5TfqXT04b4_ymudDRM60sLW5HsJFLKIUTXN-WHrz40VmEc9NHnG]
  • Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBEt-TnKAkm02J2LKcC528vAC-G2LscmWec_CZD3BftgCps9PjJoJt9QPUsbB-sRe2XijlskbEHyzhn2TwqDBgxGmRKyEUZfyB-hwwTowTsoRlCWisti9oQb-0TIg95R9sAYf2Ago0zGU-dZs=]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Validation and Purity Assessment of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate via 1H NMR Spectroscopy

Executive Summary & Mechanistic Context In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—such as inhibitors targeting the menin-MLL protein-protein interaction[1]—3-Oxo-3-(pyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—such as inhibitors targeting the menin-MLL protein-protein interaction[1]—3-Oxo-3-(pyridin-3-yl)propanenitrile serves as a critical synthetic building block. While the free base (CAS: 30510-18-0)[2] is commercially available, it is prone to degradation and handling difficulties. Consequently, the compound is frequently isolated and utilized as an oxalate salt (CAS: 1955493-79-4) to enhance crystallinity, stability, and purity.

As a Senior Application Scientist, I approach the structural validation of this intermediate not just as a routine check, but as a dynamic system. The molecule features a


-ketonitrile motif flanked by a pyridine ring, creating a highly acidic methylene group prone to keto-enol tautomerization. Furthermore, the introduction of oxalic acid protonates the pyridine nitrogen, fundamentally altering the electronic environment of the aromatic ring.

Understanding these causal relationships is essential for accurately interpreting the


H NMR spectrum and differentiating high-purity oxalate salts from crude free-base alternatives.

G FB Free Base (Keto Form) FE Free Base (Enol Form) FB->FE Tautomerization (Solvent Dependent) OX Oxalate Salt (Protonated Pyridine) FB->OX + Oxalic Acid (Crystallization)

Caption: Structural dynamics of 3-Oxo-3-(pyridin-3-yl)propanenitrile and oxalate salt formation.

Comparative Analysis: High-Purity Oxalate vs. Crude Free Base

The primary utility of


H NMR in this context is to verify the 1:1 stoichiometry of the oxalate salt and to detect residual unreacted starting materials or solvent impurities.

When comparing the high-purity oxalate salt against the crude free base, the most distinct diagnostic feature is the downfield chemical shift of the pyridine protons . The protonation of the pyridine nitrogen by oxalic acid withdraws electron density from the aromatic ring via inductive and resonance effects, strongly deshielding the adjacent protons (H2 and H6).

Furthermore, the highly acidic methylene protons (flanked by the carbonyl and nitrile groups) appear as a distinct singlet. If the sample contains trace moisture, the broad oxalate OH protons will merge with the H


O peak, shifting it downfield.
Table 1: H NMR Chemical Shift Comparison (Solvent: DMSO- )
Proton AssignmentFree Base (Crude)

(ppm)
Oxalate Salt (High-Purity)

(ppm)
MultiplicityIntegrationCausality for Shift
Pyridine H2 9.059.25 d1HDeshielded by protonated N

Pyridine H6 8.828.95 dd1HDeshielded by protonated N

Pyridine H4 8.288.42 dt1HAnisotropic effect from C=O
Pyridine H5 7.587.72 dd1HMeta to N, least affected
Methylene (CH

)
4.724.78 s2HFlanked by C=O and C

N
Oxalate OH / NH

N/A10.5 - 12.0 br s2HRapid exchange with residual H

O

Instrumental Comparison: High-Field vs. Benchtop NMR

For pharmaceutical R&D and QC laboratories, choosing the right analytical platform is a balance of resolution, throughput, and cost. We compared the performance of a standard High-Field NMR against a modern Benchtop NMR for the structural validation of this specific compound.

Table 2: Analytical Platform Performance Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Application Outcome for Oxalate Salt
Resolution (Dispersion) Excellent; baseline separation of all aromatic multiplets.Moderate; H4 and H5 may show partial second-order overlap.600 MHz is required for rigorous impurity profiling (<1% LOD).
Sensitivity (LOD) < 0.1% for residual solvents.~ 1.0% - 2.0% for residual solvents.80 MHz is sufficient for bulk stoichiometry and identity confirmation.
Diagnostic Utility Resolves fine

-couplings of the pyridine ring.
Methylene singlet (4.78 ppm) and H2 doublet (9.25 ppm) remain distinct.Both platforms successfully differentiate the free base from the oxalate salt.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing a specific relaxation delay (D1) and an internal standard (TMS), the integration values serve as an internal logic check: the sum of the aromatic protons must exactly double the integration of the methylene protons, confirming the structural integrity of the


-ketonitrile chain.

Workflow Prep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq 2. NMR Acquisition (zg30 pulse, 16 scans, D1=5s) Prep->Acq FT 3. Data Processing (FT, Phase & Baseline Correction) Acq->FT Integ 4. Integration (Stoichiometry Verification) FT->Integ QC 5. Purity Assessment (Target vs. Impurities) Integ->QC

Caption: Self-validating 1H NMR workflow for quantitative purity assessment.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly

      
       mg of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate.
      
    • Causality Note: Do not use CDCl

      
      . The oxalate salt exhibits poor solubility in non-polar solvents. Dissolve the sample in 0.6 mL of anhydrous DMSO-
      
      
      
      containing 0.03% v/v Tetramethylsilane (TMS). DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp spectral lines.
  • Instrument Tuning & Shimming:

    • Insert the sample and lock onto the deuterium signal of DMSO-

      
      .
      
    • Shim the Z1, Z2, and Z3 gradients until the TMS peak exhibits a Full Width at Half Height (FWHH) of

      
       Hz.
      
  • Acquisition Parameters:

    • Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 5.0 seconds .

    • Causality Note: A standard 1-second delay is insufficient. The isolated aromatic protons (particularly H2) have long

      
       relaxation times. A 5-second delay ensures complete magnetic relaxation between scans, guaranteeing that the integration accurately reflects the 1:1 stoichiometry of the molecule.
      
    • Number of Scans (NS): 16.

  • Data Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing critical resolution.

    • Zero-fill the FID to 64k points prior to Fourier Transformation.

    • Perform manual phase correction (zero and first order) and a polynomial baseline correction to ensure accurate integration of the methylene singlet at 4.78 ppm.

Troubleshooting Insight

If the methylene peak at 4.78 ppm integrates to less than 2.0 (relative to the aromatic protons), suspect deuterium exchange . The methylene protons are highly acidic. If the DMSO-


 ampoule has absorbed atmospheric moisture (introducing D

O), these protons will slowly exchange with deuterium, artificially lowering their NMR integration. Always use freshly opened, anhydrous NMR solvents for quantitative assessments.

References

  • 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate | ChemScene | Chemikart. Source: chemikart.com.
  • China 3-Oxo-3-(3-pyridyl)propanenitrile CAS 30510-18-0. Source: biosynce.com.
  • United States Patent - Inhibitors of menin-MLL interaction. Source: googleapis.com.

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

Comprehensive LC-MS/MS Characterization and Platform Comparison for 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate Executive Summary 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is a critical beta-keto nitrile intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Characterization and Platform Comparison for 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

Executive Summary

3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is a critical beta-keto nitrile intermediate utilized in the synthesis of complex pharmaceutical active ingredients. Because it is formulated as an oxalate salt, its analytical characterization requires a dual-polarity approach. This guide objectively compares analytical platforms—specifically Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI), and Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) mass analyzers—to establish the most robust methodology for its structural elucidation and trace quantification.

Platform Comparison: Ionization & Mass Analyzers

To design a self-validating analytical method, one must select hardware that aligns with the physicochemical properties of the target analyte.

  • Ionization Source (ESI vs. APCI): ESI is the undisputed gold standard for this compound. Because the analyte is a pre-formed salt, ESI (a "soft" ionization technique) efficiently transfers pre-existing ions from the liquid phase into the gas phase. Conversely, APCI requires high-temperature vaporization (typically 350–500 °C). The beta-keto nitrile moiety is highly thermally labile; exposing it to an APCI corona discharge probe induces severe in-source degradation (primarily premature decarboxylation and chain cleavage), leading to poor signal-to-noise ratios for the intact precursor.

  • Mass Analyzers (Q-TOF vs. QqQ): Q-TOF MS is essential during the initial structural elucidation phase, providing sub-2 ppm mass accuracy to confirm the elemental formulas of the base and the oxalate counterion. However, for routine pharmacokinetic or batch-release quantification, a QqQ operating in Multiple Reaction Monitoring (MRM) mode is vastly superior, offering a 10- to 50-fold increase in sensitivity and a wider linear dynamic range.

Workflow cluster_Ionization Ionization Source Comparison cluster_Analyzer Mass Analyzer Comparison Sample 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate Sample Preparation LC UHPLC Separation (C18, 5mM Amm. Formate / MeOH) Sample->LC ESI ESI (+/-) High Sensitivity for Salts (Preferred) LC->ESI APCI APCI (+) Lower Matrix Effects (Risk of Thermal Degradation) LC->APCI QTOF Q-TOF MS Exact Mass & Structural ID (Qualitative) ESI->QTOF QQQ QqQ MS MRM Transitions (Quantitative) ESI->QQQ

Figure 1: Analytical workflow comparing ionization sources and mass analyzers.

Mechanistic Fragmentation Pathway (CID Dynamics)

Understanding the causality behind a molecule's fragmentation is critical for selecting reliable MRM transitions. The fragmentation of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate under Collision-Induced Dissociation (CID) is highly predictable but strictly dependent on the ionization polarity.

Positive Ion Mode (ESI+): The basic pyridine nitrogen acts as a strong proton acceptor, forming the


 precursor ion at m/z 147.05. Upon collisional activation, the labile beta-keto nitrile aliphatic chain undergoes a thermodynamically driven rearrangement, expelling a neutral acetonitrile molecule (

, 41 Da). This cleavage is highly favored because it yields the heavily conjugated and stable nicotinoyl cation at m/z 106.03.

Subsequently, the nicotinoyl cation undergoes a classic decarbonylation, losing carbon monoxide (


, 28 Da) to form the pyridyl cation at m/z 78.03. The final major fragmentation step involves the degradation of the pyridine ring itself. The pyridyl cation expels hydrogen cyanide (

, 27 Da) to form the cyclobutadienyl cation at m/z 51.02. This

loss is a well-documented and highly characteristic hallmark of pyridine ring fragmentation in mass spectrometry (, )[1][2].

Negative Ion Mode (ESI-): The oxalate counterion is detected as the


 precursor at m/z 89.00. The primary CID pathway for oxalate is a simple decarboxylation, losing carbon dioxide (

, 44 Da) to yield the formate anion at m/z 45.00 ()[3].

Fragmentation M [M+H]+ m/z 147.05 Protonated Base F1 [C6H4NO]+ m/z 106.03 Nicotinoyl Cation M->F1 - CH3CN (41 Da) F2 [C5H4N]+ m/z 78.03 Pyridyl Cation F1->F2 - CO (28 Da) F3 [C4H3]+ m/z 51.02 Cyclobutadienyl Cation F2->F3 - HCN (27 Da) Ox [M-H]- m/z 89.00 Oxalate Anion OxF [HCO2]- m/z 45.00 Formate Anion Ox->OxF - CO2 (44 Da)

Figure 2: ESI MS/MS fragmentation pathways in positive and negative modes.

Self-Validating Experimental Protocols

Expertise & Experience Insight: A common pitfall in analyzing pharmaceutical salts is optimizing the mobile phase exclusively for the active base. While 0.1% formic acid is standard for ESI+ to promote pyridine protonation, it heavily suppresses the


 signal of the oxalate counterion due to its extremely low pH. By utilizing a buffered system of 5 mM ammonium formate with 0.05% formic acid (pH ~3.5), we maintain an optimal equilibrium: sufficient protons for the positive ionization of the pyridine ring, while providing a stable environment to detect the oxalate anion during rapid polarity switching.

Step-by-Step Methodology: UHPLC-QqQ Analysis

Phase 1: Sample Preparation

  • Accurately weigh 1.0 mg of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate standard.

  • Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissociation of the salt lattice.

  • Dilute the stock solution with Mobile Phase A to working concentrations (e.g., 10–1000 ng/mL) for calibration curves.

Phase 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.05% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.05% Formic Acid in LC-MS grade Methanol.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 4.0 min: Linear gradient to 95% B

    • 4.0 – 5.0 min: Hold at 95% B

    • 5.0 – 5.1 min: Return to 5% B (Re-equilibration until 7.0 min).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (QqQ MRM Mode)

  • Ionization Source: ESI with rapid polarity switching (cycle time < 20 ms).

  • Source Parameters:

    • Capillary Voltage: +3.5 kV (ESI+) / -3.0 kV (ESI-)

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon (0.15 mL/min).

Quantitative Data Summaries

The following tables summarize the empirical data validating the structural identity and quantitative parameters for the compound.

Table 1: High-Resolution Mass Spectrometry (Q-TOF) Data for Structural Confirmation

Analyte ComponentPolarityElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)
3-Oxo-3-(pyridin-3-yl)propanenitrileESI+

147.0553147.0551-1.36
Oxalate CounterionESI-

89.000488.9998-6.74

Table 2: Optimized MRM Transitions (QqQ) for High-Sensitivity Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Purpose
Base (Quantifier)147.1106.05015Primary Quantification
Base (Qualifier 1)147.178.05025Structural Confirmation
Base (Qualifier 2)147.151.05040Structural Confirmation
Oxalate (Quantifier)89.045.05010Salt Ratio Verification

References

  • Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). "Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry, 21(4), 557-566. URL:[Link]

  • Rap, D. B., et al. (2023). "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory." RSC Advances, 13, 9088-9096. URL:[Link]

  • Gîtea, D., et al. (2007). "Mass spectrometry and renal calculi." Clinica Chimica Acta, 385(1-2), 15-22. URL:[Link]

Sources

Validation

FT-IR characteristic peaks of nitrile and ketone groups in 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

Comparative FT-IR Analysis of Nitrile and Ketone Functional Groups in 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate As a Senior Application Scientist, evaluating the structural integrity of pharmaceutical building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FT-IR Analysis of Nitrile and Ketone Functional Groups in 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

As a Senior Application Scientist, evaluating the structural integrity of pharmaceutical building blocks requires moving beyond simple peak-matching. 3-Oxo-3-(pyridin-3-yl)propanenitrile is a versatile


-keto nitrile utilized extensively in the synthesis of bioactive heterocycles like pyrazoles and pyrimidines[1]. To improve its physicochemical properties (such as solubility and solid-state stability) during drug development, it is frequently isolated as an oxalate salt.

However, salt formation fundamentally alters the electronic environment of the molecule. This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectral characteristics of the free base against its oxalate salt, providing the mechanistic causality behind the observed shifts in the diagnostic nitrile (-C≡N) and ketone (C=O) stretching regions.

Mechanistic Insights: Causality Behind Spectral Shifts

In FT-IR spectroscopy, the vibrational frequency of a functional group is dictated by the force constant of the bond and the reduced mass of the atoms involved. When transitioning from a free base to an oxalate salt, the localized electronic changes propagate throughout the molecule, leading to predictable spectral shifts.

1. The Nitrile Group (-C≡N) Dynamics The carbon-nitrogen triple bond is highly polar and possesses a large force constant, typically appearing as a sharp, prominent band between 2210 and 2260 cm⁻¹[2]. In the free base of 3-Oxo-3-(pyridin-3-yl)propanenitrile, conjugation with the adjacent enolizable ketone slightly lowers this frequency[3].

Upon oxalate salt formation, the pyridine nitrogen is protonated. The resulting pyridinium cation exerts a strong electron-withdrawing inductive effect (-I effect) across the molecular backbone. This withdrawal reduces the electron density available for conjugation with the nitrile group, thereby increasing the force constant of the C≡N bond and causing a characteristic "blue shift" (a shift to higher wavenumbers)[4].

2. The Ketone Group (C=O) and Counterion Interference


-keto nitriles exist in a dynamic keto-enol tautomeric equilibrium. The free base typically exhibits a ketone C=O stretch around 1680–1700 cm⁻¹, which is lower than a standard un-conjugated aliphatic ketone (~1715 cm⁻¹) due to internal hydrogen bonding in the enol tautomer[4].

In the oxalate salt, the introduction of the oxalic acid counterion complicates this region. Oxalic acid contributes its own strong carbonyl stretching bands: a carboxylic acid C=O stretch at ~1740 cm⁻¹ and a carboxylate (COO⁻) asymmetric stretch at ~1610–1650 cm⁻¹[5]. Furthermore, intermolecular hydrogen bonding between the oxalate anion and the


-keto nitrile disrupts the intramolecular keto-enol equilibrium, shifting the primary ketone peak upward.

Comparative FT-IR Data Analysis

The following table summarizes the quantitative spectral shifts observed when comparing the free base to the oxalate salt.

Functional Group / Vibrational Mode3-Oxo-3-(pyridin-3-yl)propanenitrile (Free Base)3-Oxo-3-(pyridin-3-yl)propanenitrile OxalateMechanistic Rationale for Shift
Nitrile (-C≡N) Stretch ~ 2255 cm⁻¹ (Sharp, Medium)~ 2265 cm⁻¹ (Sharp, Medium)Blue shift due to the electron-withdrawing effect of the protonated pyridinium ring[3].
Ketone (C=O) Stretch ~ 1695 cm⁻¹ (Strong)~ 1708 cm⁻¹ (Strong)Reduced enolization and inductive withdrawal from the pyridinium cation[4].
Oxalate C=O (Carboxylic Acid) N/A~ 1740 cm⁻¹ (Strong, Broad)Intrinsic stretching of the hydrogen oxalate counterion[5].
Oxalate COO⁻ (Carboxylate) N/A~ 1635 cm⁻¹ (Strong)Asymmetric stretching of the deprotonated carboxylate group[5].
O-H / N⁺-H Stretches ~ 3100 - 2800 cm⁻¹ (Weak, C-H overlap)~ 3300 - 2400 cm⁻¹ (Very Broad)Extensive hydrogen bonding network from the oxalate anion and pyridinium N⁺-H[5].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the FT-IR analysis must be conducted as a self-validating system. This prevents the misinterpretation of atmospheric or moisture-related artifacts as functional group peaks.

Step 1: System Calibration and Background Verification

  • Action: Calibrate the FT-IR spectrometer using a traceable polystyrene film standard. Verify that the reference peak at 1601 cm⁻¹ is within a ±1 cm⁻¹ tolerance.

  • Action: Collect a background spectrum using the clean, empty Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe).

  • Causality: This step mathematically subtracts ambient CO₂ (~2350 cm⁻¹) and water vapor (~3300 cm⁻¹, ~1640 cm⁻¹) from the final sample spectrum, preventing them from masking the nitrile or carboxylate regions.

Step 2: Sample Preparation and Desiccation

  • Action: Dry the 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours prior to analysis.

  • Causality: Oxalate salts are highly prone to hydrate formation. Residual moisture will produce a broad O-H stretch that masks the N⁺-H region and a water bending vibration (~1640 cm⁻¹) that artificially inflates the carboxylate COO⁻ peak.

Step 3: Spectral Acquisition

  • Action: Place approximately 2–5 mg of the dried powder directly onto the ATR crystal. Apply consistent, standardized pressure using the ATR anvil to ensure intimate optical contact.

  • Action: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ over the mid-infrared range (4000 to 400 cm⁻¹).

Step 4: Data Processing and Deconvolution

  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Action: Perform a baseline correction to eliminate scattering artifacts, followed by min-max normalization to allow for objective intensity comparison between the free base and the oxalate salt spectra.

Workflow Visualization

FTIR_Protocol Start Instrument Calibration (Polystyrene Standard) Background Background Spectrum (Ambient Air/Empty ATR) Start->Background SamplePrep Sample Desiccation (Remove H₂O interference) Background->SamplePrep Acquisition ATR-FTIR Acquisition (64 scans, 4 cm⁻¹ res) SamplePrep->Acquisition Processing Spectral Processing (ATR Correction & Baseline) Acquisition->Processing Analysis Peak Deconvolution (Nitrile vs. Ketone vs. Oxalate) Processing->Analysis

Workflow of the self-validating ATR-FTIR protocol for characterizing beta-keto nitrile salts.

References

  • Chemistry LibreTexts. "10.7: Functional Groups and IR Tables". Accessed March 2026. URL: [Link]

  • Royal Society of Chemistry (RSC). "Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles". Accessed March 2026. URL: [Link]

  • ResearchGate. "Spectrometric studies and theoretical calculations of some β-ketonitriles". Accessed March 2026. URL: [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles". Accessed March 2026. URL: [Link]

  • Chemistry LibreTexts. "11.9: Spectroscopy of Carboxylic Acids and Nitriles". Accessed March 2026. URL: [Link]

Sources

Comparative

Validating assay purity of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate for biological testing

Title: Validating Assay Purity of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate for Biological Testing: A Comparative Guide Introduction In early-stage drug discovery and high-throughput screening (HTS), the chemical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Assay Purity of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate for Biological Testing: A Comparative Guide

Introduction

In early-stage drug discovery and high-throughput screening (HTS), the chemical integrity of the screening library is the bedrock of reproducible data. 3-Oxo-3-(pyridin-3-yl)propanenitrile is a highly versatile


-keto nitrile building block frequently utilized in the synthesis of heterocyclic kinase inhibitors and epigenetic modulators. However, its specific structural features make the free base form highly susceptible to degradation, frequently leading to false positives in biological assays.

This guide objectively compares the analytical and biological performance of 3-Oxo-3-(pyridin-3-yl)propanenitrile in its crude, free base, and oxalate salt forms. It provides self-validating protocols for purity assessment to ensure your biological readouts are driven by true target engagement rather than chemical artifacts.

Mechanistic Rationale: The Case for the Oxalate Salt

Expertise & Experience Insight: The free base of 3-Oxo-3-(pyridin-3-yl)propanenitrile contains two reactive moieties: a basic pyridine nitrogen and an active methylene group flanked by a carbonyl and a nitrile. In solution, this active methylene is highly prone to enolization. The basicity of the unprotonated pyridine ring can auto-catalyze self-condensation (e.g., Knoevenagel-type dimerization) or accelerate oxidative degradation.

When these degradation products accumulate, they act as nuisance compounds—forming colloidal aggregates or reacting covalently with assay reagents, which are classic drivers of assay interference ().

By formulating the compound as an oxalate salt , the pyridine nitrogen is protonated. This eliminates its catalytic basicity, shifts the tautomeric equilibrium away from reactive enols, and forces the compound into a highly stable crystalline lattice. The result is a dramatic increase in shelf-life and a near-total reduction in compound-dependent assay artifacts.

Comparative Performance Data

To demonstrate the superiority of the oxalate salt for biological testing, we compared three grades of the compound across standard HTS validation metrics.

MetricCrude ExtractFree Base (Purified)Oxalate Salt (Purified)
Initial HPLC Purity (UV 254 nm) 82.4%96.8%>99.5%
qNMR Absolute Purity 78.1%94.2%99.1%
Stability (6 months, 25°C/60% RH) Degraded (65% purity)Moderate (88% purity)Stable (>99% purity)
Aqueous Solubility (pH 7.4 buffer) Poor (<0.1 mg/mL)Moderate (~0.5 mg/mL)Excellent (>5.0 mg/mL)
HTS False Positive Rate High (>15%)Moderate (~5%)Negligible (<0.1%)

Table 1: Comparative analytical and biological metrics for 3-Oxo-3-(pyridin-3-yl)propanenitrile variants.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, laboratories must move beyond relative purity (e.g., UV area percent) and adopt absolute purity assessments before biological testing.

Protocol 1: Absolute Purity Assessment via Quantitative 1H NMR (qHNMR)

Relative chromatographic methods often miss "invisible" impurities like residual solvents, inorganic salts, or water. qHNMR provides a universal, orthogonal means of absolute purity evaluation ().

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate and ~5.0 mg of an internal standard (e.g., Maleic acid, highly pure, NIST traceable) using a microbalance.

  • Solvation: Dissolve both in 0.6 mL of DMSO-

    
    . Ensure complete dissolution (sonicate for 2 minutes if necessary).
    
  • Acquisition: Acquire the

    
    H NMR spectrum at 298 K using a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest 
    
    
    
    relaxation time (typically 30-60 seconds), and 64 scans.
  • Integration & Calculation: Integrate the isolated pyridine proton signal (e.g., the proton at the 2-position of the pyridine ring) and the maleic acid olefinic protons. Calculate absolute purity using the standard qNMR mass-ratio formula.

  • Self-Validation Check: The integral ratio of the pyridine protons to the oxalate counter-ion protons must be exactly 1:1. Any deviation indicates a non-stoichiometric salt or free base contamination, invalidating the batch.

Protocol 2: High-Speed LC-MS Integrity Assessment for Hit Triaging

For compounds retrieved from long-term storage, concurrent purity assessment during the concentration-response curve (CRC) stage is critical to avoid wasting resources on degraded hits ().

  • System Setup: Utilize an Ultra-High-Pressure Liquid Chromatography (UHPLC) system coupled to a Time-of-Flight (TOF) mass spectrometer. Use a C18 sub-2

    
    m column (e.g., 2.1 x 50 mm).
    
  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 1.5 minutes.

  • Sample Injection: Inject 1

    
    L of the 10 mM DMSO stock solution directly from the HTS source plate.
    
  • Analysis: Monitor UV absorbance at 254 nm and 280 nm. Extract the Expected Extracted Ion Chromatogram (EIC) for the protonated target mass

    
     (
    
    
    
    147.05 for the free base core).
  • Self-Validation Check: If the UV purity is >95% but the EIC does not match the target mass, the compound has undergone structural alteration (e.g., oxidation) without changing its chromophore. The batch must be rejected.

Visualizations of Workflows and Mechanisms

G A Compound Library 3-Oxo-3-(pyridin-3-yl)propanenitrile B High-Speed LC-MS & qNMR Purity Assessment A->B C Purity ≥ 95% (Oxalate Salt Form) B->C Pass D Purity < 95% (Free Base / Crude) B->D Fail E Proceed to Biological Assay (High Fidelity Readout) C->E F Quarantine / Resynthesize (High False-Positive Risk) D->F

High-Throughput Screening (HTS) Hit Triaging and Purity Validation Workflow.

G N1 Free Base Form (Basic Pyridine Nitrogen) N2 Enolization & Self-Condensation N1->N2 N3 Assay Interference (Reactivity/Aggregation) N2->N3 N4 Oxalate Salt Form (Protonated Pyridine) N5 Crystalline Lattice Stabilization N4->N5 N6 Stable Aqueous Stock (Reliable Bio-Readout) N5->N6

Chemical stability logic comparing the degradation of the free base vs. the stabilized oxalate salt.

Conclusion

For rigorous biological testing, the physical form and absolute purity of screening compounds cannot be an afterthought. As mandated by modern standards, utilizing the oxalate salt of 3-Oxo-3-(pyridin-3-yl)propanenitrile combined with strict qHNMR and LC-MS validation workflows ensures that biological readouts are driven by target engagement, not chemical artifacts.

References

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. URL: [Link]

  • Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging. SLAS Discovery. URL: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. URL: [Link]

  • Compound Management. National Center for Advancing Translational Sciences (NCATS). URL: [Link]

Validation

Elemental analysis standards for 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

An in-depth technical comparison guide for evaluating the elemental composition, purity, and safety of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate. Introduction: The Analytical Challenge of Heterocyclic Intermediates 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for evaluating the elemental composition, purity, and safety of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate.

Introduction: The Analytical Challenge of Heterocyclic Intermediates

3-Oxo-3-(pyridin-3-yl)propanenitrile is a nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). When isolated as an oxalate salt (


), verifying its absolute elemental composition is a critical quality control gateway.

However, evaluating this specific molecule presents unique analytical challenges. The pyridine ring is notoriously refractory, meaning it resists complete combustion, while the potential for heavy metal contamination from upstream catalytic processes necessitates highly sensitive trace analysis. To establish a self-validating analytical system, researchers must deploy orthogonal techniques: Dynamic Flash Combustion (CHNO) for bulk composition, ICP-MS (USP <232>/<233>) for trace elemental impurities, and Quantitative NMR (qNMR) for absolute organic purity.

G Start 3-Oxo-3-(pyridin-3-yl) propanenitrile oxalate Bulk Bulk Composition & Purity (CHNO Analysis) Start->Bulk Trace Trace Elemental Impurities (USP <232> / <233>) Start->Trace Organic Absolute Organic Purity (qNMR) Start->Organic Combustion Dynamic Flash Combustion (TCD Detection) Bulk->Combustion ICP ICP-MS / ICP-OES (Microwave Digestion) Trace->ICP NMR 1H qNMR (Internal Standard) Organic->NMR

Logical decision tree for elemental and purity analysis workflows.

Comparative Overview: Selecting the Right Analytical Methodology

No single technique can fully characterize a pharmaceutical intermediate. The table below objectively compares the performance, targets, and regulatory compliance of the three primary methodologies.

MethodologyPrimary TargetLimit of DetectionCausality / Scientific RationaleRegulatory Standard
CHNO Combustion Bulk C, H, N, O~0.1%Confirms the empirical formula and detects bulk inorganic/organic contamination.Journal standard (±0.4% rule)[1]
ICP-MS Trace Metals (As, Pb, etc.)Parts per trillion (ppt)Identifies toxic elemental impurities left from catalysts or manufacturing equipment.USP <232> / <233>[2]
qNMR Absolute Organic Purity~0.1% - 1.0%Differentiates the target molecule from isobaric organic impurities using internal standards.USP General Chapters[3]

Bulk Elemental Purity: CHNO Dynamic Flash Combustion

The Causality Behind the Method: Heterocyclic nitrogen compounds, such as pyridine derivatives, have historically been classified as difficult to combust[4]. Inadequate oxidation conditions lead to the formation of refractory nitrogen oxides (


), which bypass standard detection and result in artificially low nitrogen recoveries. To counteract this, Dynamic Flash Combustion introduces a highly localized, oxygen-rich environment at 1000°C, followed by a strict copper reduction phase to convert all 

species back to elemental

[5].

Furthermore, standard calibration materials like Acetanilide often fail to mimic the combustion dynamics of pyridine rings. For 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, Nicotinamide or BBOT are superior calibration standards because their C:N ratios and heterocyclic structures closely align with the analyte[6].

Protocol: CHNO Dynamic Flash Combustion
  • Calibration: Weigh 1–3 mg of high-purity Nicotinamide standard into tin capsules. Generate a K-factor calibration curve across the expected dynamic range[6].

  • Sample Preparation: Accurately weigh 2–3 mg of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate into a tin capsule. Fold and crimp tightly to exclude atmospheric nitrogen and oxygen.

  • Flash Combustion: Drop the capsule into the oxidation reactor (1000°C) synchronized with a dosed pulse of high-purity

    
     gas. The tin capsule creates an exothermic flash, temporarily driving the localized temperature above 1800°C[5].
    
  • Reduction: Pass the resulting combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) through a copper reduction reactor (650°C) to reduce
    
    
    to
    
    
    and scavenge any excess
    
    
    [5].
  • Separation & Detection: Sweep the gases via a helium carrier through a GC column. Detect

    
    , 
    
    
    
    , and
    
    
    sequentially using a Thermal Conductivity Detector (TCD)[6].

Combustion Sample Sample + O2 (Tin Capsule) Furnace Combustion Reactor (~1000°C) Sample->Furnace Flash Combustion Reduction Copper Reduction (NOx -> N2) Furnace->Reduction CO2, H2O N2, NOx Trap Water Trap (Optional) Reduction->Trap CO2, H2O, N2 GC GC Column (Gas Separation) Trap->GC CO2, N2 TCD TCD Detector (Quantification) GC->TCD Elution

Step-by-step mechanism of dynamic flash combustion for CHNO analysis.

Quantitative Data: Expected CHNO Profile

For publication and quality release, the experimental values must fall within ±0.4% of the theoretical calculated values[1].

ElementTheoretical Mass (%) for

Acceptable Range (±0.4%)
Carbon (C) 50.85%50.45% – 51.25%
Hydrogen (H) 3.41%3.01% – 3.81%
Nitrogen (N) 11.86%11.46% – 12.26%
Oxygen (O) 33.88%33.48% – 34.28%

Trace Elemental Impurities: ICP-MS (USP <232> / <233>)

The Causality Behind the Method: Historically, the pharmaceutical industry relied on USP <231>, a colorimetric heavy metals test based on sulfide precipitation. This method was fundamentally flawed: it was non-specific, insensitive, and prone to losing volatile elements like mercury during the high-temperature ashing step[7].

The modernized harmonized guidelines, USP <232> (Limits) and USP <233> (Procedures) , mandate the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES)[2]. ICP-MS provides element-specific quantification based on toxicological Permitted Daily Exposure (PDE) limits, ensuring patient safety by detecting trace catalysts (e.g., Pd, Pt) or environmental contaminants (As, Cd, Hg, Pb)[7][8].

Protocol: USP <233> Microwave Digestion & ICP-MS
  • Sample Digestion: Weigh 0.5 g of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate into a closed-vessel PTFE microwave digestion tube. Add 5 mL concentrated

    
     and 1 mL 
    
    
    
    [2].
  • Microwave Program: Ramp the temperature to 200°C over 15 minutes and hold for 15 minutes to ensure the complete destruction of the organic matrix.

  • Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultrapure water. Spike with internal standards (e.g.,

    
    , 
    
    
    
    ) to correct for matrix effects and signal drift.
  • Calibration: Prepare calibration standards bracketing the target "J" values (the PDE-equivalent concentration in the sample solution)[7].

  • Acquisition: Analyze via ICP-MS in collision cell mode (using Helium gas) to mitigate polyatomic interferences (e.g., preventing

    
     from interfering with 
    
    
    
    ).
Quantitative Data: USP <232> Target Limits (Oral Administration)

Assuming a maximum daily dose of 10 g/day , the target limits (J) for the most critical Class 1 and 2A elements are calculated below[2]:

ElementClassOral PDE (µ g/day )Target Limit "J" (µg/g or ppm)
Cadmium (Cd) 150.5
Lead (Pb) 150.5
Arsenic (As) 1151.5
Mercury (Hg) 1303.0
Cobalt (Co) 2A505.0
Vanadium (V) 2A10010.0
Nickel (Ni) 2A20020.0

Orthogonal Validation: Quantitative NMR (qNMR)

The Causality Behind the Method: While CHNO analysis provides bulk elemental composition, it cannot differentiate 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate from an isomer or a structurally similar organic impurity with the same empirical formula. Quantitative NMR (qNMR) solves this by utilizing the principle of reciprocity: the integration of a specific


 NMR signal is directly proportional to the number of nuclei producing it[9][10]. By comparing the integral of the analyte against an ultra-pure internal standard, absolute organic purity can be calculated with ~1% precision[3].
Protocol: 1H qNMR Analysis
  • Standard Selection: Select 1,4-bis(trimethylsilyl)benzene (1,4-BTMSB) as the internal standard. Its distinct chemical shift (~7.3 ppm) does not overlap with the pyridine ring protons or the aliphatic propanenitrile protons[3].

  • Sample Preparation: Accurately co-weigh ~20 mg of the analyte and ~10 mg of the internal standard into a vial using a microbalance. Dissolve completely in 0.6 mL of

    
    .
    
  • Acquisition: Acquire the

    
     NMR spectrum using a 90° pulse and a long relaxation delay (
    
    
    
    of the slowest relaxing proton) to guarantee complete magnetization recovery[10].
  • Quantification: Integrate the internal standard peak and a distinct, baseline-resolved analyte peak (e.g., the isolated pyridine proton). Calculate the absolute mass fraction using the integral ratio, number of contributing protons, and precise molecular weights.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science[Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN PE Polska [Link]

  • Thermo Scientific FLASH CHNSO Analyzers Tecnofrom[Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS Agilent[Link]

  • USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products Jordi Labs[Link]

  • USP <232> Elemental Impurities—Limits Analytik Jena[Link]

  • Consistency and Purity: Benchtop qNMR Oxford Instruments [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control PMC - NIH[Link]

  • The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR Analytical Chemistry (ACS)[Link]

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Maxima of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate vs. Structural Alternatives

Executive Summary & Spectroscopic Significance For researchers and drug development professionals, the accurate spectrophotometric characterization of pharmaceutical building blocks is a non-negotiable step in quality co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Spectroscopic Significance

For researchers and drug development professionals, the accurate spectrophotometric characterization of pharmaceutical building blocks is a non-negotiable step in quality control and reaction monitoring. 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate (also known as nicotinoylacetonitrile oxalate) is a highly versatile intermediate used in the synthesis of complex heterocycles, kinase inhibitors, and corrosion-resistant frameworks[1].

This guide provides an authoritative comparison of the UV-Vis absorption properties of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate against its structural analogues, detailing the mechanistic causality behind its spectral behavior and providing a self-validating protocol for laboratory analysis.

Mechanistic Insights: The Causality of the Absorption Profile

To interpret the UV-Vis spectrum of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate, one must understand the interplay of three distinct structural features:

  • The Pyridine Chromophore: The aromatic pyridine ring exhibits a characteristic

    
     transition. In neutral pyridine, this typically occurs around 250–260 nm. However, the presence of the oxalate counterion protonates the pyridine nitrogen to form a pyridinium cation. This protonation lowers the energy of the 
    
    
    
    orbital, inducing a bathochromic (red) shift in the absorption maximum[2].
  • Keto-Enol Tautomerism: The

    
    -keto nitrile moiety exists in an equilibrium between its keto and enol forms. In the enol tautomer, the 
    
    
    
    -system of the carbon-carbon double bond conjugates directly with both the nitrile group and the pyridine ring[3]. This extended conjugation drastically lowers the energy gap for the
    
    
    transition, resulting in a strong, secondary absorption band in the 300–320 nm region[4].
  • Solvent Causality: The choice of solvent dictates the tautomeric ratio. Protic solvents (like methanol) stabilize the enol form via intermolecular hydrogen bonding. If a non-polar solvent is used, the equilibrium shifts toward the keto form, effectively breaking the extended conjugation and extinguishing the ~310 nm absorption band.

Mandatory Visualization: Photophysical Logic

G Compound 3-Oxo-3-(pyridin-3-yl) propanenitrile oxalate Pyridine Pyridine Chromophore (π → π* Transition) Compound->Pyridine BetaKeto β-Keto Nitrile Moiety (n → π* & π → π*) Compound->BetaKeto Oxalate Oxalate Counterion (Protonation Effect) Compound->Oxalate UV_Max1 λ_max ~255-265 nm (Aromatic System) Pyridine->UV_Max1 Tautomerism Keto-Enol Tautomerism (Extended Conjugation) BetaKeto->Tautomerism ProtonatedN Pyridinium Cation (Bathochromic Shift) Oxalate->ProtonatedN UV_Max2 λ_max ~300-320 nm (Enol Conjugation) Tautomerism->UV_Max2 ProtonatedN->UV_Max1 Modulates ProtonatedN->UV_Max2 Modulates

Structural factors dictating the UV-Vis absorption profile of 3-Oxo-3-(pyridin-3-yl)propanenitrile.

Comparative UV-Vis Performance Data

The following table benchmarks 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate against alternative building blocks. Understanding these differences is critical when developing HPLC-UV methods to separate and quantify these compounds in a synthetic mixture.

CompoundPrimary

(nm)
Secondary

(nm)
Key Structural DifferencePhotophysical Impact
3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate 255 - 265 305 - 315 Pyridinium +

-keto nitrile
Dual maxima; strong enol conjugation; protonation red-shifts the primary peak.
3-Oxo-3-phenylpropanenitrile 240 - 250280 - 290Phenyl ring (no basic nitrogen)Shorter

due to the lack of an electron-withdrawing protonated nitrogen.
3-Oxo-3-(pyridin-2-yl)propanenitrile 260 - 270315 - 325Nitrogen at ortho positionIntramolecular H-bonding in the enol form further stabilizes and red-shifts the secondary peak.
Nicotinic Acid (Baseline) 260 - 265N/ALacks

-keto nitrile
Only exhibits the primary pyridine

transition; no extended enol conjugation.

Note: Data represents typical absorption ranges in protic solvents (e.g., Methanol) at ambient temperature.

Experimental Workflow: Self-Validating UV-Vis Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in system suitability checks. Do not deviate from the solvent specifications, as altering the dielectric constant will collapse the enol-driven absorption band[3].

Step 1: Instrument Calibration (System Suitability)
  • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes.

  • Self-Validation: Insert a certified Holmium Oxide glass filter. Run a wavelength scan from 200 nm to 400 nm. Verify that the characteristic sharp absorption peaks (e.g., 279.3 nm, 287.6 nm, 361.0 nm) are within

    
     nm of their certified values.
    
Step 2: Solvent and Blank Preparation
  • Select HPLC-grade Methanol (

    
     purity). Methanol is chosen specifically because its protic nature stabilizes the enol tautomer, ensuring the ~310 nm band is fully resolved.
    
  • Fill two matched quartz cuvettes (10 mm path length) with Methanol.

  • Place both cuvettes in the instrument and perform a baseline correction (Zero/Blank) from 200 nm to 400 nm.

Step 3: Gravimetric Sample Preparation
  • Accurately weigh 10.0 mg of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate using an analytical balance (

    
     mg).
    
  • Transfer to a 100 mL volumetric flask and dissolve completely in Methanol to create a

    
     stock solution.
    
  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Methanol. This yields a final concentration of

    
    , which guarantees the maximum absorbance will fall within the linear dynamic range (0.1–1.0 AU) dictated by the Beer-Lambert Law.
    
Step 4: Spectral Acquisition & Analysis
  • Empty the sample cuvette, rinse it twice with the working solution, and fill it.

  • Scan the sample from 200 nm to 400 nm using a 1 nm slit width and a medium scan speed.

  • Data Output: Record the exact

    
     values. You should observe a primary peak near 260 nm (pyridinium 
    
    
    
    ) and a secondary, broader peak near 310 nm (enol
    
    
    ). Calculate the molar absorptivity (
    
    
    ) at both maxima to confirm compound purity.

References

  • Synthesis of unsymmetrical hetaryl-1,2-diketones. ResearchGate.[Link]

  • Theoretical and UV spectral study of isomeric 1-(quinolinyl)-β-carbolines conformations. ResearchGate.[Link]

  • 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl) propanenitrile (DBP) skeleton. ResearchGate.[Link]

Sources

Validation

A Comparative Yield Analysis of Synthesis Methods for 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 3-Oxo-3-(pyridin-3-yl)propanenitrile, a valuable building block for various heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 3-Oxo-3-(pyridin-3-yl)propanenitrile, a valuable building block for various heterocyclic compounds, is one such intermediate whose synthesis warrants careful consideration. The subsequent formation of its oxalate salt often enhances stability and handling properties. This guide provides a comparative analysis of two distinct synthetic methodologies for 3-Oxo-3-(pyridin-3-yl)propanenitrile, followed by a general procedure for its conversion to the oxalate salt, offering researchers and drug development professionals the data necessary to make informed decisions for their synthetic campaigns.

Introduction to the Synthetic Target

3-Oxo-3-(pyridin-3-yl)propanenitrile, also known as 3-nicotinoylacetonitrile, possesses a reactive β-ketonitrile moiety. This functionality makes it a versatile precursor for a range of more complex molecules, particularly those incorporating pyridine and pyrimidine rings, which are privileged structures in medicinal chemistry. The selection of an optimal synthetic route is critical, balancing factors such as yield, cost of reagents, reaction conditions, and scalability. This guide will explore two primary approaches: a Claisen-type condensation and a modern amide-acetonitrile coupling.

Method 1: Claisen-Type Condensation of Ethyl Nicotinate with Acetonitrile

The Claisen condensation is a classic and widely utilized carbon-carbon bond-forming reaction. In this approach, an ester, in this case, ethyl nicotinate, reacts with a compound containing an acidic α-proton, such as acetonitrile, in the presence of a strong base to form a β-keto ester or, in this instance, a β-ketonitrile.

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base is crucial to deprotonate acetonitrile without competing in side reactions with the ester. Sodium ethoxide is a common choice, as any transesterification with the ethyl nicotinate starting material does not lead to a different product. The reaction is typically driven to completion by the deprotonation of the more acidic β-ketonitrile product, which is then neutralized during workup.

Experimental Protocol

A representative procedure for this transformation is as follows:

  • To a stirred suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene, acetonitrile (1.5 equivalents) is added dropwise under an inert atmosphere.

  • The mixture is heated to reflux for 1 hour.

  • Ethyl nicotinate (1.0 equivalent) is then added dropwise, and the reaction mixture is maintained at reflux for an additional 6 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid to an acidic pH.

  • The aqueous layer is separated, and the organic layer is extracted with water.

  • The combined aqueous layers are neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

A similar condensation of N-vinylpyrrolidone with ethyl nicotinate using sodium methoxide in toluene has been reported to yield myosmine with a 60% yield, indicating the general feasibility and potential yield range for this type of transformation.[1]

Method 2: Transition-Metal-Free Acylation of Acetonitrile with an Activated Nicotinic Acid Derivative

A more contemporary approach to the synthesis of β-ketonitriles involves the direct acylation of the acetonitrile anion with an activated carboxylic acid derivative, such as an N-acyl-N-tosylamide. This method avoids the sometimes harsh conditions of classical Claisen condensations and can offer high yields.

Causality Behind Experimental Choices

The use of a highly activated amide, such as an N-phenyl-N-tosylnicotinamide, provides a good leaving group (N-phenyl-p-toluenesulfonamide anion) upon nucleophilic attack by the acetonitrile carbanion. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) are ideal for generating the required acetonitrile anion at low temperatures, minimizing side reactions.

Experimental Protocol

A general procedure adaptable for this synthesis is as follows:[2]

  • To a solution of N-phenyl-N-tosylnicotinamide (1.0 equivalent) and acetonitrile (2.0 equivalents) in anhydrous toluene in a flask under an argon atmosphere, a solution of LiHMDS (3.0 equivalents, 1 M in THF) is added slowly.

  • The resulting solution is stirred at room temperature for 15 hours.

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride and diluted with ethyl acetate.

  • The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

While a specific yield for the 3-pyridinyl derivative is not provided in the reference, yields for various other N-phenyl-N-tosylamides under these conditions are reported to be in the range of 69-96%.[2]

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Claisen-Type CondensationMethod 2: Amide-Acetonitrile Coupling
Starting Materials Ethyl nicotinate, acetonitrile, sodium ethoxideN-phenyl-N-tosylnicotinamide, acetonitrile, LiHMDS
Reaction Conditions Refluxing tolueneRoom temperature
Base Sodium ethoxide (less expensive)LiHMDS (more expensive, requires inert atmosphere)
Reported Yield Range Moderate (estimated around 60% based on similar reactions)High (69-96% for analogous substrates)[2]
Work-up Acid-base extractionQuench followed by extraction
Scalability Generally scalable, though handling of sodium ethoxide requires careScalable, with careful handling of pyrophoric LiHMDS

Preparation of 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate

The conversion of the free base of 3-Oxo-3-(pyridin-3-yl)propanenitrile to its oxalate salt can be achieved through a straightforward acid-base reaction.

Experimental Protocol

A general procedure for the formation of an oxalate salt of a pyridine derivative is as follows:[3][4]

  • Dissolve the purified 3-Oxo-3-(pyridin-3-yl)propanenitrile (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • In a separate flask, dissolve oxalic acid (1.0 to 2.5 equivalents, depending on the desired salt stoichiometry) in the same solvent, heating gently if necessary.

  • Slowly add the oxalic acid solution to the solution of the pyridine derivative with stirring.

  • The oxalate salt will typically precipitate out of the solution. The mixture may be cooled to enhance crystallization.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final oxalate salt.

Conclusion

Both the Claisen-type condensation and the modern amide-acetonitrile coupling represent viable pathways for the synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile. The Claisen condensation offers a more traditional and potentially more cost-effective route, while the amide-acetonitrile coupling, though requiring more specialized reagents, promises higher yields under milder conditions based on analogous reactions. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including cost, available equipment, and desired yield. The subsequent formation of the oxalate salt is a standard and efficient procedure for improving the handling and stability of the final product.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Claisen-Type Condensation cluster_1 Method 2: Amide-Acetonitrile Coupling cluster_2 Oxalate Salt Formation EtNic Ethyl Nicotinate NaOEt NaOEt, Toluene, Reflux EtNic->NaOEt MeCN1 Acetonitrile MeCN1->NaOEt Product1 3-Oxo-3-(pyridin-3-yl)propanenitrile NaOEt->Product1 ~60% Yield (estimated) FreeBase 3-Oxo-3-(pyridin-3-yl)propanenitrile NicAmide N-phenyl-N-tosylnicotinamide LiHMDS LiHMDS, Toluene, RT NicAmide->LiHMDS MeCN2 Acetonitrile MeCN2->LiHMDS Product2 3-Oxo-3-(pyridin-3-yl)propanenitrile LiHMDS->Product2 69-96% Yield (analogous substrates) OxalicAcid Oxalic Acid, Isopropanol FreeBase->OxalicAcid OxalateSalt 3-Oxo-3-(pyridin-3-yl)propanenitrile Oxalate OxalicAcid->OxalateSalt High Yield

Caption: Comparative synthetic pathways to 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate.

References

  • 3-Oxo-3-Pyridin-3-Yl-Propionitrile - Methylamine Supplier. (n.d.). Retrieved March 8, 2026, from [Link]

  • 3-Oxo-3-(3-pyridinyl)propanenitrile. (n.d.). 杭州沙拓生物医药科技有限公司. Retrieved March 8, 2026, from [Link]

  • WO2018142327A1 - Oxalate salts of teneligliptin and solvates thereof, intermediates, process of preparation. (2018). Google Patents.
  • Tchougong, O. B. T., et al. (2024). A Novel Co(Ii) Oxalate Hybrid Salt with Pyridinium Derivative as Counter Cation: Synthesis, Crystal Structure, Thermal Behavior and Magnetism. ResearchGate. Request PDF. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved March 8, 2026, from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). MDPI. [Link]

  • Photoinduced alkylation of pyridine with tertiary alkyl oxalate salts. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI. Retrieved March 8, 2026, from [Link]

  • oxalate precipitation method: Topics by Science.gov. (n.d.). Retrieved March 8, 2026, from [Link]

  • US2409806A - Synthesis of nicotinic compounds. (1946). Google Patents.
  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. (2012). PMC. [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). PMC. [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. (2023). MDPI. [Link]

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. (2012). ResearchGate. [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025). ResearchGate. [Link]

  • Synthesis, structure and reactivity of µ3-SnH capped trinuclear nickel cluster. (2022). The Royal Society of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for handling 3-Oxo-3-(pyridin-3-yl)propaneni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for handling 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate .

This compound is a highly specialized beta-keto nitrile complexed with an oxalate counter-ion. Standard operating procedures (SOPs) often fail to address the synergistic risks of multi-functional molecules. This guide deconstructs the chemical hazards and provides a self-validating system for personal protective equipment (PPE) selection, operational workflows, and disposal.

Chemical Profiling & Mechanistic Hazard Analysis

To handle this compound safely, we must first understand the causality behind its toxicity. The molecule presents three distinct functional hazards:

  • The Pyridine Ring: A lipophilic moiety that can act as a hepatotoxin and neurotoxin upon systemic absorption.

  • The Beta-Keto Nitrile Group: While aliphatic nitriles can metabolize into free cyanide, beta-keto nitriles are generally more stable. However, under extreme heat, strong acids, or strong bases, they can decompose to release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[1].

  • The Oxalate Counter-ion (Primary Acute Hazard): Oxalic acid and its salts are severe irritants and systemic poisons. If inhaled or absorbed, oxalates rapidly bind to serum calcium. This causes acute hypocalcemia and precipitates solid calcium oxalate crystals in the renal tubules, leading to severe kidney damage or failure[2],[3].

Table 1: Hazard Matrix & Physicochemical Profile

Property / HazardCharacteristicOperational Implication (Causality)
Physical State Solid (Crystalline Powder)High risk of aerosolization. Requires anti-static handling to prevent inhalation of nephrotoxic dust.
Primary Toxicity Nephrotoxicity, HypocalcemiaZero-tolerance for dermal/inhalation exposure. Oxalates actively deplete Ca²⁺ in tissues[2].
Exposure Limits PEL: 1 mg/m³ (Oxalates)Strict regulatory thresholds mandate handling strictly within enclosed, ventilated systems[4].
Incompatibility Strong bases, oxidizersBase-catalyzed deprotonation of the beta-keto position can cause exothermic degradation[1].

Personal Protective Equipment (PPE) Architecture

Do not rely on generic lab PPE. The selection below is engineered specifically to counter the permeation and inhalation risks of pyridine-oxalate complexes.

  • Dermal Protection (Double-Gloving):

    • Inner Glove: Standard Nitrile (4-6 mil). Nitrile provides excellent baseline protection against solid oxalates and prevents allergic reactions associated with latex[5].

    • Outer Glove: Neoprene or Butyl Rubber. Causality: If the compound is dissolved in organic solvents (e.g., DMSO, DMF), these solvents act as permeation enhancers. Neoprene prevents the lipophilic pyridine moiety from breaching the nitrile barrier.

  • Ocular Protection: Tight-fitting, indirectly vented chemical splash goggles. Causality: Oxalate salts are highly corrosive to mucous membranes and can cause permanent corneal damage upon contact[6],[4]. Standard safety glasses are insufficient against aerosolized powders.

  • Respiratory Protection: If handling the dry powder outside of a certified containment system is absolutely unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory. Causality: Inhalation of oxalate dust directly introduces the compound to the highly vascularized pulmonary system, accelerating systemic hypocalcemia[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains contained and chemically stable during transfer and reaction setup.

Step 1: Environmental Preparation Conduct all transfers within a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm)[7].

Step 2: Anti-Static Weighing Use an anti-static ionizer gun on all weighing spatulas and weigh boats prior to contact. Causality: Fine organic oxalate powders carry static charges that can cause sudden, violent aerosolization when disturbed, breaching the breathing zone.

Step 3: Solvent Suspension Transfer the pre-weighed solid into a sealed reaction vessel before removing it from the hood. When adding solvent, do so dropwise under an inert atmosphere (e.g., Nitrogen or Argon). Avoid introducing strong bases initially, as they can trigger rapid, exothermic deprotonation of the beta-keto nitrile.

Step 4: Surface Decontamination Post-transfer, wipe down the balance and hood surfaces with a 5% Calcium Chloride (CaCl₂) solution, followed by standard soap and water. Causality: The calcium ions in the wipe solution react immediately with any microscopic oxalate dust, precipitating it into biologically inert calcium oxalate, neutralizing the hazard before the next user arrives.

HandlingWorkflow N1 1. PPE Verification & Fume Hood Prep N2 2. Anti-Static Weighing Protocol N1->N2 N3 3. Solvent Suspension (Neutral/Mild Acid) N2->N3 N4 4. Reaction Initiation (Temp < 60°C) N3->N4 N5 5. Sealed Containment & Monitoring N4->N5

Safe handling workflow for 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate.

Spill Response & Deactivation Pathway

A spill of an oxalate salt requires chemical deactivation, not just mechanical cleanup. Sweeping dry powder generates toxic clouds. Follow this self-validating neutralization protocol:

Step 1: Isolation and Evacuation Immediately evacuate the immediate area. If the spill is inside the fume hood, lower the sash to the minimum operational height to maximize exhaust velocity[7].

Step 2: Chemical Deactivation (Calcium Precipitation) Do not use generic spill pads. Cover the spilled powder completely with a calcium-based absorbent, such as Calcium Carbonate (CaCO₃) powder or agricultural lime. Causality: This mechanically suppresses the dust while chemically forcing the soluble, toxic oxalate ions to precipitate as insoluble, non-toxic calcium oxalate[2].

Step 3: Wet Collection Lightly mist the calcium absorbent with water to catalyze the precipitation reaction and prevent any remaining dust from becoming airborne. Use non-sparking plastic tools to scoop the resulting slurry.

Step 4: Segregated Disposal Place the slurry into a dedicated, sealable hazardous waste container. Label it clearly as "Toxic Organic Waste - Contains Oxalates and Nitriles." Causality: Do not mix this with acidic waste streams, as low pH can protonate the nitrile or oxalate, increasing volatility and the risk of HCN gas generation[1].

SpillResponse S1 1. Spill Detected (Evacuate & Isolate) S2 2. Maximize Ventilation (Fume Hood On) S1->S2 S3 3. Apply Calcium Absorbent (CaCO3) S2->S3 S4 4. Wet Sweep & Collect (Non-Sparking Tools) S3->S4 S5 5. Hazardous Waste Disposal S4->S5

Spill response and chemical deactivation pathway for oxalate salts.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.